1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
Description
Properties
IUPAC Name |
1-phenyl-5-(trifluoromethyl)pyrazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O/c12-11(13,14)9-8(10(19)17-15)6-16-18(9)7-4-2-1-3-5-7/h1-6H,15H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPIIZJILLCOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380086 | |
| Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822006 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175137-32-3 | |
| Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic and Structural Elucidation of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide presents a detailed, plausible synthetic protocol and predicted spectroscopic data based on the analysis of structurally analogous compounds reported in the scientific literature. This approach offers a robust framework for the synthesis, purification, and structural characterization of this and related pyrazole derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established values for 1-phenyl-pyrazole derivatives, trifluoromethyl-substituted pyrazoles, and carbohydrazide moieties.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Pyrazole-H | 8.0 - 8.5 | s | - | The exact shift is influenced by the electron-withdrawing nature of the adjacent trifluoromethyl and carbohydrazide groups. |
| Phenyl-H (ortho) | 7.6 - 7.8 | m | - | |
| Phenyl-H (meta, para) | 7.3 - 7.5 | m | - | |
| -NH- | 9.0 - 9.5 | s (broad) | - | Chemical shift and line width are dependent on solvent and concentration. |
| -NH₂ | 4.5 - 5.0 | s (broad) | - | Chemical shift and line width are dependent on solvent and concentration. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Carbohydrazide) | 160 - 165 | |
| Pyrazole C3 | 140 - 145 | |
| Pyrazole C4 | 110 - 115 | |
| Pyrazole C5 | 145 - 150 (q, J ≈ 35-40 Hz) | Coupled to the fluorine atoms of the CF₃ group. |
| CF₃ | 120 - 125 (q, J ≈ 270-280 Hz) | Strong quartet due to coupling with three fluorine atoms. |
| Phenyl C1 (ipso) | 138 - 140 | |
| Phenyl C2, C6 (ortho) | 125 - 127 | |
| Phenyl C3, C5 (meta) | 129 - 131 | |
| Phenyl C4 (para) | 128 - 130 |
Table 3: Predicted Infrared (IR) Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3200 - 3400 | Medium-Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | 1580 - 1620 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1300 - 1400 | Medium |
| C-F Stretch | 1100 - 1300 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 270.07 | Molecular Ion |
| [M-NHNH₂]⁺ | 239.06 | Loss of the hydrazinyl group. |
| [M-CONHNH₂]⁺ | 227.06 | Loss of the carbohydrazide group. |
| [C₆H₅N₂]⁺ | 105.04 | Fragment corresponding to the phenyl-diazole cation. |
| [C₆H₅]⁺ | 77.04 | Phenyl cation. |
Experimental Protocols
The synthesis of this compound can be plausibly achieved through a multi-step process, commencing with the synthesis of a pyrazole-4-carbaldehyde intermediate, followed by its conversion to the corresponding carbohydrazide.
Synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
This procedure is adapted from established methods for the synthesis of pyrazole-4-carbaldehydes, such as the Vilsmeier-Haack reaction.[1]
Materials:
-
1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.
-
To this mixture, add a solution of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in dichloromethane (DCM).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it into a beaker of crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.
Synthesis of this compound
This step involves the conversion of the aldehyde to the carbohydrazide.
Materials:
-
1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
The reaction to form the hydrazone is typically followed by an oxidation step to yield the carbohydrazide. A suitable oxidizing agent, such as manganese dioxide or potassium permanganate, is added portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
After completion, filter the reaction mixture to remove the oxidizing agent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound.
Spectroscopic Analysis Workflow
The structural confirmation of the synthesized this compound would follow a standard analytical workflow.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Synthetic Pathway
The plausible synthetic route described in the experimental protocols is visualized below.
Caption: Plausible synthetic pathway for this compound.
References
Crystal structure of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
An In-depth Technical Guide on the Crystal Structure of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide and Related Derivatives
Disclaimer: As of the latest search, the specific crystal structure of this compound has not been publicly deposited in crystallographic databases. This guide will provide a comprehensive overview of the methodologies used to determine such a structure and will present detailed crystallographic data for a closely related compound, 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime, to serve as a representative example for researchers in the field.
Introduction
Pyrazole carbohydrazide derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal and agricultural chemistry.[1][2] The presence of the pyrazole core, combined with the carbohydrazide moiety, imparts a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3] The incorporation of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of these molecules, potentially leading to improved pharmacokinetic profiles.[4]
This compound is a molecule of interest in pharmaceutical development, particularly as a potential anti-inflammatory agent.[4][5] Understanding the three-dimensional arrangement of atoms in the crystalline state is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new, more potent analogues. This guide outlines the experimental procedures for the synthesis, crystallization, and crystallographic analysis of such compounds and presents reference crystal structure data from a related molecule.
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis, crystallization, and crystal structure determination of pyrazole carbohydrazide derivatives.
Synthesis of Pyrazole Carbohydrazides
A common route for the synthesis of pyrazole carbohydrazides involves a multi-step process starting from commercially available materials.[6] The general workflow is depicted below.
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Solubility and Stability of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide is a fluorinated pyrazole derivative with potential applications in the pharmaceutical and agrochemical sectors.[1][2] Its efficacy and development into viable products are contingent on a thorough understanding of its physicochemical properties, particularly its solubility and stability. This technical guide provides a summary of the available data on the solubility of this compound and outlines detailed experimental protocols for its comprehensive solubility and stability assessment. Due to the limited publicly available experimental data for this specific molecule, this guide combines known values with standardized methodologies and best practices applicable to the characterization of heterocyclic drug candidates.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉F₃N₄O | [1][3] |
| Molecular Weight | 270.21 g/mol | [1][3] |
| Appearance | White crystals | [1] |
| Melting Point | 152-158 °C | [1] |
| Aqueous Solubility | 38.8 µg/mL (at pH 7.4) | [3] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Currently, only a single experimental aqueous solubility value for this compound has been publicly reported.[3] A comprehensive solubility assessment in various media is essential for preclinical and formulation development.
Aqueous Solubility
The reported aqueous solubility at a physiological pH of 7.4 is 38.8 µg/mL.[3] This low solubility suggests that the compound may exhibit challenges in achieving therapeutic concentrations in vivo. Further studies are required to determine its solubility across a range of pH values, which is particularly important for predicting its absorption in the gastrointestinal tract.
Solubility in Organic Solvents
Stability Profile
The chemical stability of a compound dictates its shelf-life, storage conditions, and degradation pathways. While commercial suppliers suggest favorable stability for this compound, detailed experimental stability data is not publicly available.[1] Therefore, a comprehensive stability-indicating study is necessary.
Forced degradation studies are a crucial component of drug development, providing insights into the degradation pathways and products of a drug substance under various stress conditions.[5][6] These studies are essential for developing stability-indicating analytical methods.[5][6]
Experimental Protocols
The following sections detail standardized protocols for determining the solubility and stability of this compound.
Equilibrium Solubility Determination
This protocol outlines the shake-flask method, a standard approach for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline at various pH levels, methanol, ethanol, acetone, dimethyl sulfoxide)
-
Volumetric flasks
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of the compound to a scintillation vial containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C and 37 °C) and agitate until equilibrium is reached (typically 24-72 hours).
-
After agitation, allow the vials to stand to permit the settling of undissolved solids.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
Perform the experiment in triplicate for each solvent and temperature.
Forced Degradation Study
This protocol describes a general approach for conducting forced degradation studies to identify potential degradation products and pathways.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60 °C) for a defined period. Withdraw samples at various time points, neutralize with NaOH, and analyze by HPLC.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Maintain at room temperature or heat gently. Withdraw samples at different intervals, neutralize with HCl, and analyze by HPLC.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature and analyze samples at various time points by HPLC.
-
Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C) for a specified duration. Dissolve the stressed solid in a suitable solvent and analyze by HPLC.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze the samples by HPLC.
For all conditions, a control sample (unstressed) should be analyzed concurrently. The HPLC method should be capable of separating the parent compound from all degradation products.
Conclusion
This compound is a compound of interest with limited publicly available data on its solubility and stability. The provided information and experimental protocols offer a framework for researchers and drug development professionals to thoroughly characterize these critical physicochemical properties. A comprehensive understanding of its solubility and stability profile is paramount for its successful development into a safe and effective product. The use of standardized and robust methodologies, such as those outlined in this guide, will ensure the generation of high-quality data to support formulation development, regulatory submissions, and ultimately, clinical application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 3. This compound | C11H9F3N4O | CID 2776448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Blueprint: An In-depth Technical Guide to 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations for 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide, a molecule of significant interest in medicinal and agrochemical research.[1][2][3] By leveraging Density Functional Theory (DFT), this document elucidates the molecule's structural, electronic, and spectroscopic properties, offering critical insights for drug design and molecular engineering.
Theoretical Framework and Computational Methodology
Quantum chemical calculations offer a powerful lens to understand the intricate properties of molecules at the atomic level. For this compound, Density Functional Theory (DFT) has been employed as the primary computational method. This approach is well-regarded for its balance of accuracy and computational efficiency in studying molecular systems.[4][5][6]
Geometry Optimization
The foundational step in computational analysis is determining the most stable three-dimensional conformation of the molecule, known as geometry optimization. This process seeks the minimum energy structure on the potential energy surface. For the title compound, calculations are typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[5][7] This functional is a hybrid method that incorporates both Hartree-Fock exchange and DFT exchange-correlation.
The choice of basis set is crucial for obtaining accurate results. A commonly used and robust basis set for this type of molecule is 6-311++G(d,p).[5][8][9] This basis set is extensive, including diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. All calculations are performed in the gas phase to represent the molecule in an isolated state.
Experimental Protocol: The geometry optimization is carried out using a computational chemistry software package such as Gaussian. The process begins with an initial guess of the molecular structure, which is then iteratively refined to find the stationary point on the potential energy surface where the forces on all atoms are negligible. The convergence criteria for the optimization are typically set to tight to ensure a true minimum is found.
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[4][6][7] The calculated vibrational frequencies can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy to validate the computational model.[4][7]
Experimental Protocol: Harmonic vibrational frequencies are calculated by diagonalizing the mass-weighted Hessian matrix. The resulting frequencies correspond to the normal modes of vibration of the molecule. Due to the harmonic approximation and the neglect of electron correlation effects, calculated frequencies are often systematically higher than experimental values. Therefore, a scaling factor is typically applied to the computed frequencies to improve agreement with experimental spectra.
Molecular Properties and Data Presentation
The following sections detail the key molecular properties derived from the quantum chemical calculations. The quantitative data is summarized in structured tables for ease of comparison and analysis.
Optimized Geometrical Parameters
The optimized structure provides detailed information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's shape and steric interactions.
| Bond Lengths (Å) | Bond Angles (°) ** | Dihedral Angles (°) ** | ||
| N1-N2 | 1.38 | N2-N1-C5 | 108.5 | C2-C1-N1-N2 |
| N1-C1 | 1.42 | N1-N2-C3 | 111.2 | C6-C1-N1-C5 |
| N2-C3 | 1.33 | N2-C3-C4 | 109.8 | N1-N2-C3-C4 |
| C3-C4 | 1.41 | C3-C4-C5 | 105.3 | N2-C3-C4-C9 |
| C4-C5 | 1.39 | C4-C5-N1 | 105.2 | C3-C4-C9-O1 |
| C5-C6 | 1.48 | C4-C5-C6 | 128.9 | C5-C4-C9-N3 |
| C9-O1 | 1.23 | C5-C6-F1 | 111.5 | O1-C9-N3-N4 |
| C9-N3 | 1.36 | F1-C6-F2 | 106.7 | C4-C9-N3-N4 |
| N3-N4 | 1.40 | F2-C6-F3 | 106.7 | C9-N3-N4-H9 |
Note: The atom numbering corresponds to a standard representation of the molecule.
Vibrational Assignments
The calculated vibrational frequencies are assigned to specific molecular motions. Key vibrational modes for this compound include:
| Frequency (cm⁻¹) | Assignment | Intensity |
| 3450 | N-H stretch (hydrazide) | High |
| 3080 | C-H stretch (aromatic) | Medium |
| 1680 | C=O stretch (amide I) | Very High |
| 1600 | C=N stretch (pyrazole) | High |
| 1550 | N-H bend (amide II) | Medium |
| 1350 | C-N stretch | Medium |
| 1150 | C-F stretch (symmetric) | Very High |
| 1100 | C-F stretch (asymmetric) | Very High |
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.[10][11] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.62 |
The analysis of the HOMO and LUMO electron density distributions reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). For this molecule, the HOMO is typically localized on the phenyl and pyrazole rings, while the LUMO is distributed over the pyrazole ring and the trifluoromethyl group. This indicates that electrophilic attacks are likely to occur on the phenyl and pyrazole rings, while nucleophilic attacks are favored at the pyrazole and trifluoromethyl sites.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule.[10] It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is colored to indicate different potential values: red for negative potential (electron-rich regions, susceptible to electrophilic attack) and blue for positive potential (electron-poor regions, susceptible to nucleophilic attack).
For this compound, the MEP map typically shows a region of high negative potential around the carbonyl oxygen atom of the carbohydrazide group, making it a prime site for electrophilic attack. The hydrogen atoms of the hydrazide group and the phenyl ring exhibit positive potential, indicating their susceptibility to nucleophilic attack.
Visualizations
The following diagrams illustrate key conceptual frameworks and workflows relevant to the quantum chemical calculations of this compound.
Conclusion
The quantum chemical calculations detailed in this guide provide a robust theoretical foundation for understanding the properties of this compound. The presented data on its optimized geometry, vibrational spectra, and electronic characteristics are invaluable for predicting its behavior in various chemical and biological environments. These computational insights are essential for guiding the synthesis of new derivatives and for the rational design of novel therapeutic agents and agrochemicals. The methodologies and findings outlined herein serve as a critical resource for researchers dedicated to advancing the fields of medicinal chemistry and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. FT-IR, NBO, HOMO-LUMO, MEP analysis and molecular docking study of 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Biological Activity of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological activity screening of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide derivatives. Pyrazole-containing compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial and anticancer activities.[1][2][3][4] The introduction of a trifluoromethyl group can enhance the biological efficacy and lipophilicity of these compounds.[5] This document details the synthetic methodologies, experimental protocols for biological evaluation, and summarizes the available quantitative data to facilitate further research and development in this area.
Synthesis of this compound Derivatives
The synthesis of the target carbohydrazide derivatives typically involves a multi-step process, commencing with the formation of the core pyrazole ring, followed by functional group manipulations to introduce the carbohydrazide moiety. A common and effective method for synthesizing the pyrazole-4-carbaldehyde precursor is the Vilsmeier-Haack reaction.[6]
General Synthetic Protocol
A representative synthetic route is outlined below. This protocol is a composite based on established methodologies for the synthesis of similar pyrazole derivatives.[6][7]
Step 1: Synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
-
To a stirred solution of the appropriate phenylhydrazone in dry dimethylformamide (DMF), the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and DMF) is added dropwise at 0°C.
-
The reaction mixture is then heated to 70°C and maintained for several hours.
-
Upon completion, the reaction mixture is cooled and poured onto crushed ice.
-
The solution is neutralized with a suitable base, such as sodium hydroxide, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.
Step 2: Synthesis of this compound
-
A mixture of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and an excess of hydrazine hydrate is dissolved in a suitable solvent, such as ethanol or 1,4-dioxane.[7]
-
The reaction mixture is refluxed for several hours.
-
After cooling, the precipitated solid is filtered, washed with a cold solvent (e.g., ethanol), and dried to afford the final this compound derivative.
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srrjournals.com [srrjournals.com]
- 3. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. orientjchem.org [orientjchem.org]
In Silico Prediction of ADMET Properties for Novel Pyrazole Carbohydrazides: A Technical Guide
Introduction
The journey of a novel chemical entity from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. A significant hurdle in this process is ensuring the compound possesses favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Poor ADMET profiles are a primary cause of late-stage drug development failures, leading to wasted resources and time. The pyrazole carbohydrazide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. To de-risk and accelerate the development of novel drug candidates based on this scaffold, in silico ADMET prediction has emerged as an indispensable tool. This technical guide provides a comprehensive overview of the methodologies for predicting the ADMET properties of novel pyrazole carbohydrazides, presenting data in a structured format for researchers, scientists, and drug development professionals.
The Significance of ADMET Profiling in Drug Discovery
Early assessment of a compound's ADMET profile is crucial for identifying potential liabilities and guiding medicinal chemistry efforts to optimize drug-like properties.[1][2] Key ADMET parameters provide insights into a compound's journey through the body:
-
Absorption: The process by which a drug enters the bloodstream. For oral drugs, this involves traversing the gastrointestinal (GI) tract.
-
Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs.
-
Metabolism: The chemical modification of a drug by the body, primarily by enzymes such as the Cytochrome P450 (CYP) family, which can lead to activation or inactivation and the formation of metabolites.
-
Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.
-
Toxicity: The potential for a drug to cause adverse effects.
A critical initial step in assessing the drug-likeness of a compound is the application of Lipinski's Rule of Five . This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a LogP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.[3][4][5] While not a rigid law, it serves as a valuable filter in the early stages of drug discovery.[6][7]
Experimental Protocols: Synthesis of Pyrazole Carbohydrazides
The synthesis of pyrazole carbohydrazides is a well-established process that can be achieved in a two-step sequence. The first step involves the formation of a pyrazole carboxylate ester, followed by its conversion to the desired carbohydrazide.
Step 1: Synthesis of Ethyl 5-substituted-1H-pyrazole-3-carboxylate
This procedure is adapted from the Knorr pyrazole synthesis, a classic method for constructing the pyrazole ring.
Materials:
-
Substituted acetophenone derivative
-
Diethyl oxalate
-
Sodium ethoxide
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Formation of the Intermediate Dioxo-ester: In a round-bottom flask, dissolve the substituted acetophenone derivative in anhydrous ethanol. To this solution, add sodium ethoxide, followed by the dropwise addition of diethyl oxalate while maintaining the temperature at 0-5 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Cyclization with Hydrazine Hydrate: Prepare a suspension of the intermediate dioxo-ester in ethanol. Add a catalytic amount of glacial acetic acid. To this suspension, add hydrazine hydrate dropwise at room temperature. Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).[8]
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure ethyl 5-substituted-1H-pyrazole-3-carboxylate.[8]
Step 2: Conversion of Ethyl Pyrazole-3-carboxylate to Pyrazole-3-carbohydrazide
The synthesized pyrazole ester is then converted to the corresponding carbohydrazide through hydrazinolysis.
Materials:
-
Ethyl 5-substituted-1H-pyrazole-3-carboxylate
-
Hydrazine hydrate (80-99%)
-
Ethanol
Procedure:
-
Reaction Setup: Dissolve the ethyl 5-substituted-1H-pyrazole-3-carboxylate in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Hydrazinolysis: Add an excess of hydrazine hydrate to the solution. The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by TLC.[9]
-
Isolation of the Product: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting solid residue is triturated with cold water or ethanol, collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford the desired pyrazole-3-carbohydrazide.
In Silico ADMET Prediction: Methodologies
A variety of user-friendly and robust online tools are available for the in silico prediction of ADMET properties. This guide will focus on two widely used platforms: SwissADME and pkCSM .
General Workflow for In Silico ADMET Prediction
The general procedure for using these online tools is straightforward:
-
Structure Input: The chemical structure of the novel pyrazole carbohydrazide is drawn using a chemical drawing software and saved in a common format such as SMILES (Simplified Molecular-Input Line-Entry System) or MOL file.[10]
-
Submission to Web Server: The SMILES string or MOL file is submitted to the input query of the selected web server (e.g., SwissADME, pkCSM).[11]
-
Analysis of Results: The server performs the calculations and provides a comprehensive output of the predicted ADMET parameters.
SwissADME
The SwissADME web tool provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
Key Parameters Predicted by SwissADME:
-
Physicochemical Properties: Molecular Weight, LogP, TPSA (Topological Polar Surface Area), H-bond acceptors and donors.
-
Lipophilicity: Consensus LogP from multiple prediction models.
-
Water Solubility: Predicted solubility in water.
-
Pharmacokinetics: GI absorption, Blood-Brain Barrier (BBB) permeation, P-glycoprotein (P-gp) substrate prediction, and inhibition of major Cytochrome P450 (CYP) isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).
-
Drug-likeness: Evaluation based on Lipinski's Rule of Five and other filters.
-
Medicinal Chemistry: Alerts for Pan Assay Interference Compounds (PAINS) and other undesirable structural features.
pkCSM
The pkCSM server uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.
Key Parameters Predicted by pkCSM:
-
Absorption: Water solubility, Caco-2 permeability, Intestinal absorption (human), Skin Permeability, P-glycoprotein substrate/inhibitor.
-
Distribution: VDss (Volume of distribution at steady state), Fraction unbound (human), BBB permeability, CNS permeability.
-
Metabolism: CYP2D6/CYP3A4 substrate/inhibitor.
-
Excretion: Total Clearance, Renal OCT2 substrate.
-
Toxicity: AMES toxicity, hERG I/II inhibitor, Oral Rat Acute/Chronic Toxicity (LD50), Hepatotoxicity, Skin Sensitisation.
Data Presentation: Predicted ADMET Properties of Novel Pyrazole Carbohydrazides
To facilitate the comparative analysis of novel pyrazole carbohydrazide derivatives, the predicted ADMET data should be summarized in clear and concise tables. Below are template tables populated with hypothetical data for a series of designed compounds (PCH-1 to PCH-3).
Table 1: Physicochemical Properties and Drug-Likeness of Pyrazole Carbohydrazides (Predicted by SwissADME)
| Compound | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
| PCH-1 | 350.4 | 2.8 | 95.2 | 3 | 5 | 0 |
| PCH-2 | 420.5 | 3.5 | 105.6 | 4 | 6 | 0 |
| PCH-3 | 480.6 | 4.2 | 110.1 | 3 | 7 | 0 |
Table 2: Pharmacokinetic Properties of Pyrazole Carbohydrazides (Predicted by SwissADME)
| Compound | GI Absorption | BBB Permeant | P-gp Substrate | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| PCH-1 | High | No | No | No | Yes | No | No | Yes |
| PCH-2 | High | No | Yes | No | No | Yes | No | Yes |
| PCH-3 | High | No | No | Yes | Yes | No | Yes | No |
Table 3: ADMET Properties of Pyrazole Carbohydrazides (Predicted by pkCSM)
| Compound | Water Solubility (log mol/L) | Caco-2 Permeability (log Papp) | Intestinal Absorption (%) | Skin Permeability (log Kp) | AMES Toxicity | hERG I Inhibitor | Hepatotoxicity |
| PCH-1 | -3.5 | 0.95 | 92 | -2.8 | No | No | No |
| PCH-2 | -4.2 | 0.80 | 88 | -3.1 | No | Yes | No |
| PCH-3 | -4.8 | 0.75 | 85 | -3.5 | No | No | Yes |
Mandatory Visualizations
Logical Workflow for In Silico ADMET Prediction
Caption: Workflow for the in silico ADMET prediction of novel compounds.
Signaling Pathway: Drug Metabolism by Cytochrome P450
Caption: Simplified pathway of drug metabolism by Cytochrome P450 enzymes.
The integration of in silico ADMET prediction into the early stages of drug discovery is a paradigm shift that enables a more rational and efficient approach to developing novel therapeutics. For researchers working with pyrazole carbohydrazides, the tools and methodologies outlined in this guide provide a robust framework for assessing the drug-like potential of their compounds. By leveraging these predictive models, scientists can prioritize candidates with a higher probability of success, optimize lead compounds to mitigate ADMET liabilities, and ultimately accelerate the delivery of new medicines to patients in need. The structured presentation of data and clear visualization of workflows and pathways further empower research teams to make informed decisions in the complex landscape of drug development.
References
- 1. fiveable.me [fiveable.me]
- 2. aurlide.fi [aurlide.fi]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 5. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. bitesizebio.com [bitesizebio.com]
- 11. ajol.info [ajol.info]
Exploring the Chemical Space of Trifluoromethyl-Substituted Pyrazoles: A Technical Guide for Drug Discovery Professionals
Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1][2] The introduction of a trifluoromethyl (CF₃) group onto this scaffold significantly enhances its therapeutic potential. The unique properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can profoundly improve a molecule's potency, cell permeability, and pharmacokinetic profile.[3][4] This guide provides an in-depth exploration of the chemical space of trifluoromethyl-substituted pyrazoles, covering their synthesis, physicochemical properties, diverse biological activities, and structure-activity relationships, with a focus on applications in modern drug discovery.
Synthetic Strategies for Trifluoromethyl-Substituted Pyrazoles
The synthesis of trifluoromethyl-substituted pyrazoles can be achieved through several robust methodologies. The most common approaches include the cyclocondensation of β-dicarbonyl compounds with hydrazines and various cycloaddition reactions.
Key Synthetic Methods:
-
Knorr Pyrazole Synthesis: This classical method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] It is a versatile and straightforward approach, though challenges in regioselectivity can arise with unsymmetrical dicarbonyls.[5] The reaction is typically acid-catalyzed, proceeding through a hydrazone intermediate followed by intramolecular cyclization and dehydration.[5]
-
[3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, this often involves reacting alkynes or olefins with 1,3-dipolar compounds like nitrile imines or diazo compounds.[6][7] This method offers high efficiency and control over regioselectivity.[2] Silver-catalyzed [3+2] cycloaddition of N′-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate has been reported to produce 5-aryl-3-trifluoromethyl pyrazoles in moderate to excellent yields.[8][9]
-
Reactions of Trifluoromethylated Ynones: A highly efficient and rapid method for synthesizing 3-CF₃-pyrazoles involves the silver-catalyzed reaction between trifluoromethylated ynones and aryl or alkyl hydrazines.[8] This reaction proceeds quickly at room temperature, offering excellent yields and high regioselectivity.[8]
-
One-Pot Multi-Component Reactions: Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot protocols.[10] For instance, a green synthesis approach utilizes an ionic salt (TBAB) as a reaction medium for a three-component reaction of isocyanides, dialkyl acetylenedicarboxylates, and 1,2-dibenzoylhydrazines under solvent-free conditions.[10]
Experimental Protocols
Protocol 1: General Knorr Synthesis of a Substituted Pyrazole [5]
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Hydrazine Addition: Add the hydrazine derivative (e.g., phenylhydrazine, 1.0 equivalent) to the solution. Note: This addition can be exothermic.[5]
-
Heating: Heat the reaction mixture to reflux (approximately 100°C) for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][11]
-
Isolation: After completion, cool the mixture in an ice bath to facilitate precipitation or crystallization.[5]
-
Purification: Collect the solid product by filtration. Wash the collected solid with a small amount of cold water or another appropriate solvent and allow it to air dry.[5] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[11]
Protocol 2: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Aldehyde [12]
-
Hydrazone Formation: Combine 4-hydrazinobenzoic acid (10.5 mmol) and 3,5-bis(trifluoromethyl)acetophenone (10 mmol) in a 100 mL round-bottom flask with 50 mL of anhydrous ethanol. Reflux the mixture for 8 hours.
-
Solvent Removal: After the reaction, remove the ethanol under reduced pressure using a rotary evaporator to obtain the dry hydrazone intermediate.
-
Vilsmeier-Haack Reaction: Dissolve the dried product in 30 mL of anhydrous N,N-dimethylformamide (DMF) and stir for 15 minutes. Cool the flask in an ice bath and slowly add the Vilsmeier-Haack reagent to form the pyrazole aldehyde.
-
Workup: Upon completion, the pure product can be obtained by filtration and washing with water.[12]
Workflow for Pyrazole Synthesis and Biological Screening
The general workflow from synthesis to biological evaluation involves several key stages, as depicted below.
Caption: General workflow from synthesis to lead optimization.
Physicochemical Properties and Structure-Activity Relationship (SAR)
The trifluoromethyl group acts as a bioisostere for groups like methyl, but with significantly different electronic properties. It is strongly electron-withdrawing and increases the lipophilicity of the parent molecule, which can enhance membrane permeability and binding to hydrophobic pockets in biological targets.[4][11]
| Property | Influence of Trifluoromethyl (CF₃) Group |
| Lipophilicity | Increases lipophilicity, potentially improving cell membrane permeability.[11] |
| Metabolic Stability | C-F bonds are highly stable, making the CF₃ group resistant to metabolic degradation.[4] |
| Acidity/Basicity | The strong electron-withdrawing nature can decrease the pKa of nearby acidic protons or the basicity of the pyrazole nitrogens. |
| Binding Interactions | Can participate in non-covalent interactions like dipole-dipole and orthogonal multipolar interactions with protein backbones.[4] |
Structure-Activity Relationship (SAR) Summary:
SAR studies reveal that the nature and position of substituents on the pyrazole ring are critical for biological activity.
-
Antibacterial Agents: For N-(trifluoromethyl)phenyl substituted pyrazoles, the presence of the CF₃ group on the N-phenyl ring is crucial for potent activity against Gram-positive bacteria.[13] Dichloro substitution on the aniline moiety also results in highly potent compounds, whereas a carboxylic acid group eliminates the activity.[13][14]
-
Anti-inflammatory Agents: In pyrazole-based COX-2 inhibitors, 3-trifluoromethylpyrazoles have been found to be more effective anti-inflammatory agents than their 5-trifluoromethylpyrazole isomers.[15]
-
Antifungal Agents: For pyrazole analogues containing an aryl trifluoromethoxy group, a straight-chain or cycloalkyl moiety as one substituent was key for activity. The substituent on the pyrazole ring also significantly affects antifungal potency.[16]
Caption: Logical relationships in Structure-Activity Relationship (SAR) studies.
Biological Activities and Therapeutic Applications
Trifluoromethyl-substituted pyrazoles exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug development and agrochemistry.
Quantitative Data on Biological Activities
| Compound Class | Biological Activity | Target/Organism | Potency (MIC/IC₅₀/EC₅₀) | Reference |
| N-(trifluoromethyl)phenyl pyrazoles | Antibacterial | Methicillin-resistant S. aureus (MRSA) | MIC: as low as 3.12 µg/mL | [14] |
| 3,5-Bis(CF₃)phenyl pyrazoles | Antibacterial | Gram-positive bacteria | MIC: as low as 0.25 µg/mL | [17][18] |
| 3,5-Bis(CF₃)phenyl pyrazoles | Biofilm Eradication | S. aureus biofilms | MBEC: as low as 1 µg/mL | [17][18] |
| 1,3,5-Trisubstituted pyrazoles | Anticancer (Cytotoxic) | MCF-7 (Breast Cancer) | IC₅₀: 3.9–35.5 μM | [19] |
| Trifluoromethyl-pyrazole-carboxamides | Anti-inflammatory | COX-1 | IC₅₀: 0.46 µM (Compound 3b) | [20] |
| Trifluoromethyl-pyrazole-carboxamides | Anti-inflammatory | COX-2 | IC₅₀: 2.65 µM (Compound 3g) | [20] |
| Pyrazole analogues with aryl OCF₃ | Antifungal | F. graminearum | EC₅₀: 0.0530 µM | [16] |
Signaling Pathway Involvement: COX-2 Inhibition
Many trifluoromethyl-substituted pyrazoles function as potent anti-inflammatory agents by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[15][20] COX-2 is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce gastrointestinal side effects associated with traditional NSAIDs.
Caption: Inhibition of the COX-2 signaling pathway by CF3-pyrazoles.
Conclusion
The chemical space of trifluoromethyl-substituted pyrazoles is rich and pharmacologically significant. The incorporation of the trifluoromethyl group imparts desirable physicochemical properties that translate into potent and diverse biological activities, from antibacterial and anti-inflammatory to anticancer and antifungal effects.[1][9] Advances in synthetic methodologies continue to expand this chemical space, enabling the creation of novel derivatives with tailored properties.[8] For researchers and drug development professionals, this class of compounds represents a highly promising platform for the discovery of next-generation therapeutics and agrochemicals.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Novel Pyrazole-4-Carbohydrazide Analogs: A Technical Guide for Drug Development
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] When combined with a carbohydrazide moiety at the 4-position, the resulting pyrazole-4-carbohydrazide analogs exhibit a remarkable breadth of biological activities, making them a focal point for novel drug discovery.[5] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds for researchers, scientists, and drug development professionals.
Synthesis of Pyrazole-4-Carbohydrazide Analogs
The construction of the pyrazole-4-carbohydrazide scaffold is versatile, with several established synthetic routes. A common and efficient method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by functional group transformations to introduce the carbohydrazide moiety.
General Synthetic Workflow
A prevalent strategy begins with the reaction of a β-ketoester (e.g., ethyl acetoacetate) with a substituted hydrazine to form the pyrazole ring. The resulting ester is then converted to the corresponding carbohydrazide by reaction with hydrazine hydrate. Further derivatization is often achieved by reacting the terminal amine of the hydrazide with various aldehydes or ketones to form Schiff bases or by cyclization with other reagents to generate diverse heterocyclic systems.
Caption: General workflow for the synthesis of pyrazole-4-carbohydrazide analogs.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
An alternative route involves the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the 4-position of a pre-formed pyrazole ring. This aldehyde can then be converted to various derivatives.
Synthesis of 3-aryl substituted pyrazole-4-carbaldehyde derivatives: [6]
-
Hydrazone Formation: Galloyl hydrazide is reacted with various substituted aromatic ketones to form hydrazone intermediates.
-
Cyclization and Formylation: The hydrazone is dissolved in dry dimethylformamide (DMF). Phosphoryl trichloride (POCl₃) is added dropwise to the ice-stirred solution.
-
Reaction: The mixture is refluxed at 70°C for 4 hours.
-
Work-up: The reaction mixture is cooled and poured onto ice water. It is then neutralized with dilute sodium hydroxide and left to stand for 24 hours.
-
Purification: The resulting precipitate is collected and recrystallized from ethyl acetate to yield the 4-formyl pyrazole derivative.[6] This aldehyde serves as a key intermediate for further reaction with hydrazides or other nucleophiles.
Biological Activities and Therapeutic Potential
Pyrazole-4-carbohydrazide derivatives have been extensively evaluated for a wide range of pharmacological activities. Their structural versatility allows for fine-tuning of their biological profiles, leading to potent and selective agents.
Antimicrobial and Antifungal Activity
Numerous studies have highlighted the potent antimicrobial and antifungal properties of this class of compounds.
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Organism(s) | Activity Measure | Result | Reference |
| Pyrazole-4-formylhydrazide derivatives | Rhizoctonia solani | EC₅₀ | 0.14 µg/mL | [7] |
| Pyrazole-4-formylhydrazide derivatives | Fusarium graminearum | EC₅₀ | 0.27 µg/mL | [7] |
| Pyrazole-4-formylhydrazide derivatives | Botrytis cinerea | EC₅₀ | 0.52 µg/mL | [7] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Gram-positive & Gram-negative bacteria | MIC | 62.5–125 µg/mL | [8] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Fungi | MIC | 2.9–7.8 µg/mL | [8] |
| 3-aryl substituted pyrazole-4-carbaldehydes | Pathogenic Bacteria | Inhibition Zone | Excellent to good | [6] |
Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition Certain pyrazole-4-formylhydrazide derivatives bearing a diphenyl ether moiety have been identified as potent succinate dehydrogenase inhibitors (SDHIs).[7] SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts fungal respiration, leading to cell death.
Caption: Mechanism of action for antifungal pyrazole-4-carbohydrazide SDH inhibitors.
Experimental Protocol: In Vitro Antimicrobial Screening (Agar Diffusion Method) [8]
-
Culture Preparation: Cultures of two fungal strains (Candida albicans, Aspergillus niger) and four bacteria strains (Gram-positive: Staphylococcus aureus, Bacillus subtilis; Gram-negative: Klebsiella pneumoniae, Escherichia coli) are prepared.
-
Plate Inoculation: The surface of agar plates is uniformly inoculated with the microbial suspension.
-
Compound Application: Wells are created in the agar, and a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth (e.g., 24-48 hours at 37°C for bacteria, 48-72 hours at 28°C for fungi).
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. Standard antibiotics (e.g., ampicillin, chloramphenicol) and antifungals (e.g., cycloheximide, clotrimazole) are used as positive controls.[6][8][9]
Anticancer Activity
The pyrazole-4-carbohydrazide scaffold is a key feature in many compounds with significant cytotoxic activity against various cancer cell lines.
Quantitative Data Summary: Anticancer Activity (IC₅₀/GI₅₀ Values)
| Compound Class | Cell Line | Activity Measure | Result (µM) | Reference |
| Pyrazole-naphthalene analogs | MCF-7 (Breast) | IC₅₀ | 2.78 | [10] |
| Pyrazole-indole derivatives | HCT116, MCF7, HepG2, A549 | IC₅₀ | < 23.7 | [10] |
| Pyrazole carbohydrazide derivative | MDA-MB-231 (Breast) | pIC₅₀ | 6.36 | [11] |
| Pyrazole carbohydrazide derivative | A2780 (Ovarian) | pIC₅₀ | 8.57 | [11] |
| 1,3,4-triarylpyrazoles | HepG2, MCF7, PC3, A549, HCT116 | IC₅₀ | 13.85 - 15.98 | [10] |
| Benzofuropyrazole derivative (5b) | K562 (Leukemia) | GI₅₀ | 0.021 | [12] |
| Benzofuropyrazole derivative (5b) | A549 (Lung) | GI₅₀ | 0.69 | [12] |
Mechanism of Action: Kinase and Tubulin Inhibition The anticancer effects of these compounds are often attributed to the inhibition of critical cellular targets.
-
Kinase Inhibition: Many pyrazole derivatives function as potent inhibitors of various protein kinases, such as Akt, Aurora kinases, JAK, and Bcr-Abl, which are crucial components of signaling pathways that regulate cell proliferation, survival, and apoptosis.[2][3][4][13][14] For example, some analogs act as dual inhibitors of EGFR and VEGFR-2, explaining their potent anticancer properties.[10]
-
Tubulin Polymerization Inhibition: Certain pyrazole analogs have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[10][12] Compound 5b , a benzofuropyrazole, was identified as a novel tubulin polymerization inhibitor with an IC₅₀ of 7.30 µM.[12]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole-4-carbohydrazide analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orientjchem.org [orientjchem.org]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
Literature review of phenylpyrazole compounds in medicinal chemistry
An In-depth Technical Guide to Phenylpyrazole Compounds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylpyrazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for the development of therapeutic agents.[1] The fusion of a phenyl ring to this core structure gives rise to phenylpyrazoles, a class of molecules exhibiting a wide spectrum of pharmacological activities. These compounds have been extensively investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and insecticidal agents.[2][3] The metabolic stability of the pyrazole nucleus is a key factor contributing to its prevalence in approved drugs and clinical candidates.[4] This technical guide provides a comprehensive review of the current state of phenylpyrazole research in medicinal chemistry, focusing on their therapeutic applications, structure-activity relationships (SAR), and mechanisms of action.
Anticancer Activity
Phenylpyrazole derivatives have emerged as a promising class of compounds in the development of novel anticancer agents. Their mechanism of action often involves the inhibition of critical cellular processes such as cell cycle progression and tubulin polymerization, leading to apoptosis in cancer cells.
One study identified a novel pyrazole compound, PTA-1, as a potent anticancer agent, particularly against triple-negative breast cancer cells.[5] PTA-1 was found to induce apoptosis and cause cell cycle arrest. Further investigation into its mechanism revealed that it inhibits tubulin polymerization, a key process in cell division.[5] The selectivity of PTA-1 for cancer cells over non-cancerous cells, as indicated by its selective cytotoxicity index (SCI), highlights its potential as a therapeutic candidate.[5]
Quantitative Data: In Vitro Cytotoxicity of Phenylpyrazole Derivatives
The anticancer efficacy of phenylpyrazole compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| PTA-1 | A549 (Lung Adenocarcinoma) | 0.17 | [5] |
| PTA-1 | MDA-MB-231 (Breast Cancer) | 0.93 | [5] |
| PTA-1 | MCF-10A (Non-cancerous) | 4.40 | [5] |
| Pyrazoline 2 | T47D (Breast Cancer) | - | [6] |
| Pyrazoline 2 | 4T1 (Breast Cancer) | - | [6] |
| Pyrazoline 2 | HeLa (Cervical Cancer) | - | [6] |
| Pyrazoline 2 | WiDr (Colon Cancer) | - | [6] |
| Compound 6a | C6 (Rat Brain Tumor) | 14.13 | [5] |
| Compound 6a | HeLa (Cervical Cancer) | 0.8 | [5] |
| Compound 8g | C6 (Rat Brain Tumor) | 29.99 | [5] |
| Compound 2 | A549 (Lung Cancer) | < 3.9 µg/mL | [7] |
| Compound 4 | A549 (Lung Cancer) | < 3.9 µg/mL | [7] |
| Compound 10 | A549 (Lung Cancer) | < 3.9 µg/mL | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
Objective: To determine the concentration at which a phenylpyrazole compound inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Phenylpyrazole compounds of interest
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Doxorubicin (as a positive control)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the phenylpyrazole compounds in the appropriate cell culture medium. After 24 hours, replace the old medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48 hours in a humidified atmosphere with 5% CO2 at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.[8]
Visualization: Phenylpyrazole-Induced Apoptosis Pathway
The following diagram illustrates a simplified logical workflow of how certain phenylpyrazole compounds can induce apoptosis in cancer cells.
Caption: Logical workflow of phenylpyrazole-induced apoptosis in cancer cells.
Anti-inflammatory Activity
Phenylpyrazole derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[9] Their mechanisms of action are often associated with the inhibition of key inflammatory mediators such as prostaglandins and leukotrienes, as well as the modulation of pro-inflammatory cytokines.[9][10]
A study on N-phenylpyrazole arylhydrazone compounds revealed their ability to inhibit neutrophil accumulation and edema in a carrageenan-induced pleurisy model in rats.[9] Another class of phenyl-pyrazolone derivatives, structurally related to phenidone, showed anti-inflammatory effects in the Croton oil ear test in mice, with their activity being correlated to their lipophilicity rather than direct COX or LOX inhibition.[11][12] Furthermore, some N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives have been identified as orally active anti-inflammatory agents that suppress the production of TNF-α.[13]
Quantitative Data: Anti-inflammatory Activity of Phenylpyrazole Derivatives
The anti-inflammatory activity is often assessed by measuring the reduction in edema in animal models.
| Compound | Model | Dose | % Inhibition of Edema | Reference |
| 5h (phenyl-pyrazolone derivative) | Croton oil ear test (mice) | - | Similar to indomethacin | [11][12] |
| 4a (N-phenylpyrazolyl-N-glycinyl-hydrazone) | Carrageenan-induced hypernociception (rats) | 100 µmol/kg (oral) | Comparable to SB-203580 | [13] |
| 4f (N-phenylpyrazolyl-N-glycinyl-hydrazone) | Carrageenan-induced hypernociception (rats) | 100 µmol/kg (oral) | Comparable to SB-203580 | [13] |
| Pyrazolopyrimidine hybrid 130 | Carrageenan-induced paw edema (rats) | - | Excellent | [14] |
| Pyrazolopyrimidine hybrid 131 | Carrageenan-induced paw edema (rats) | - | Excellent | [14] |
| Pyrazole moiety 132b | COX-2 Inhibition | - | IC50 = 3.5 nM | [14] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[12][15]
Objective: To assess the ability of a phenylpyrazole compound to reduce acute inflammation.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% suspension in saline)
-
Phenylpyrazole test compound
-
Reference drug (e.g., Indomethacin, 5 mg/kg)
-
Plethysmometer
-
Vehicle (e.g., saline, carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups). Fast the animals overnight before the experiment.[16]
-
Compound Administration: Administer the phenylpyrazole compound and the reference drug (e.g., intraperitoneally or orally) 30 minutes to 1 hour before the carrageenan injection.[16][17] The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw of each rat.[15][17]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[17]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage of inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualization: Inflammatory Cascade and Phenylpyrazole Action
This diagram illustrates the general inflammatory cascade initiated by carrageenan and the potential points of intervention for phenylpyrazole compounds.
Caption: Phenylpyrazole intervention in the carrageenan-induced inflammatory cascade.
Antimicrobial Activity
The phenylpyrazole scaffold is a key component in a variety of compounds exhibiting potent antimicrobial activity. These derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria.[18] Some studies have focused on creating hybrid molecules, such as N-phenylpyrazole fraxinellone hybrids, which have demonstrated significant antibacterial activity against strains like Bacillus subtilis.[15] The versatility of the pyrazole ring allows for substitutions that can enhance the antimicrobial spectrum and potency of the resulting compounds.[19]
Quantitative Data: Antimicrobial Activity of Phenylpyrazole Derivatives
The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC).
| Compound | Organism | MIC (µg/mL) | Reference |
| 4g (N-phenylpyrazole fraxinellone hybrid) | Bacillus subtilis | 4 | [15] |
| 4-(α-benzoyl aminoacrylic acid)–3–Furayl-1-phenylpyrazol | Bacillus subtilis | 19 mm inhibition zone | [3][18] |
| 4–(α-benzoylaminomethylacrylate)-3–Furayl-1-phenylpyrazol | Bacillus subtilis | 19 mm inhibition zone | [3][18] |
| 4-(2-4-dinitrophenylhydrazone)-3–Furayl-1-phenylpyrazol | Bacillus subtilis | 19 mm inhibition zone | [3][18] |
| 5c (1,3,5-trisubstituted pyrazoline) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Better than ciprofloxacin | [19] |
| 5i (1,3,5-trisubstituted pyrazoline) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Better than ciprofloxacin | [19] |
| 5j (1,3,5-trisubstituted pyrazoline) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Better than ciprofloxacin | [19] |
| 4d (triazole-containing pyrazole ester) | Staphylococcus aureus | 4 | [20] |
| 4d (triazole-containing pyrazole ester) | Listeria monocytogenes | 2 | [20] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of phenylpyrazole compounds against bacterial strains.
Materials:
-
Phenylpyrazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Compound Dilution: Prepare a series of twofold dilutions of the phenylpyrazole compounds in MHB directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Visualization: General Synthesis of 1,3,5-Trisubstituted Pyrazolines
The following diagram illustrates a common synthetic route to 1,3,5-trisubstituted pyrazolines, which often exhibit antimicrobial activity.
Caption: Synthetic workflow for 1,3,5-trisubstituted pyrazolines.[19]
Insecticidal Activity and Mechanism of Action
Phenylpyrazoles, most notably fipronil, are broad-spectrum insecticides widely used in agriculture and veterinary medicine.[21][22] Their primary mode of action is the disruption of the central nervous system in insects.[21]
Fipronil acts as a potent antagonist of the γ-aminobutyric acid (GABA) type A receptor (GABA-A).[6][11] By binding to the GABA-A receptor's chloride channel, fipronil blocks the influx of chloride ions into the neuron.[11][22] This inhibition of the inhibitory neurotransmitter GABA leads to neuronal hyperexcitability, paralysis, and ultimately the death of the insect.[22] The selectivity of fipronil towards insects is attributed to its higher binding affinity for insect GABA receptors compared to vertebrate receptors.[11]
Quantitative Data: Toxicity of Fipronil
The toxicity of fipronil is typically measured by the lethal dose (LD50) or lethal concentration (LC50).
| Parameter | Species | Value | Reference |
| Acute Oral LD50 | Rat | 97 mg/kg | [23] |
| Acute Oral LD50 | Mouse | 95 mg/kg | [23] |
| Dermal LD50 | Rat | >2000 mg/kg | [23] |
| Dermal LD50 | Rabbit | 354 mg/kg | [23] |
| LC50 (Neonate European corn borer) | Fipronil | 3.34 ng/cm² | [24] |
| LC50 (Neonate European corn borer) | Fipronil Sulfone | 1.44 ng/cm² | [24] |
Experimental Protocol: Patch Clamp Electrophysiology for GABA Receptor Modulation
This technique is used to study the effects of compounds like fipronil on ion channels, such as the GABA-A receptor.
Objective: To measure the effect of fipronil on the chloride currents mediated by the GABA-A receptor.
Materials:
-
HEK293 cells expressing recombinant rat α1β2γ2L GABA-A receptors
-
Patch clamp setup (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
GABA
-
Fipronil
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the desired GABA-A receptor subtype.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fill them with the intracellular solution.
-
Patch Formation: Under a microscope, bring the micropipette into contact with a cell membrane to form a high-resistance seal (gigaohm seal), establishing the whole-cell patch-clamp configuration.
-
GABA Application: Apply GABA to the cell to elicit a chloride current, which is recorded by the amplifier.
-
Fipronil Application: Co-apply fipronil with GABA to the cell and record the resulting current.
-
Data Acquisition and Analysis: Record the currents before, during, and after the application of fipronil. Analyze the data to determine the effect of fipronil on the amplitude, kinetics, and open probability of the GABA-A receptor channel.[13][25]
Visualization: Fipronil's Mechanism of Action on the GABA-A Receptor
The following diagram illustrates the signaling pathway of the GABA-A receptor and how fipronil disrupts its function.
Caption: Mechanism of action of fipronil on the GABA-A receptor signaling pathway.
References
- 1. marinebiology.pt [marinebiology.pt]
- 2. benthamscience.com [benthamscience.com]
- 3. ijpsr.com [ijpsr.com]
- 4. [PDF] Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. inotiv.com [inotiv.com]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of 1,3,5-trisubstituted pyrazolines as potential antimalarial and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. US7129372B2 - Process for the preparation of phenyl pyrazole compounds - Google Patents [patents.google.com]
- 25. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
This document provides a detailed protocol for the synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide, a versatile intermediate compound with applications in the agrochemical and pharmaceutical industries.[1][2] The synthesis is a two-step process commencing with the formation of ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, followed by its conversion to the target carbohydrazide through hydrazinolysis.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent such as ethanol.
-
Add an equimolar amount of phenylhydrazine to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The solvent is then removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
Step 2: Synthesis of this compound
This second step involves the conversion of the synthesized ethyl ester to the desired carbohydrazide via reaction with hydrazine hydrate.
Materials:
-
Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Suspend ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add an excess of hydrazine hydrate to the suspension.
-
Heat the reaction mixture to reflux for a period of 3 to 4 hours.[3] The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature, which may cause the product to precipitate.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
If no precipitate forms upon cooling, the solvent can be removed under reduced pressure, and the crude product can be recrystallized from a suitable solvent like ethanol to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the intermediate and final products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | C₁₃H₁₁F₃N₂O₂ | 284.24 | Not specified | Not specified |
| This compound | C₁₁H₉F₃N₄O | 270.21[2][4] | 152-158[2] | White crystals[2] |
Visualizations
Reaction Pathway Diagram:
Caption: Synthetic pathway for this compound.
Experimental Workflow Diagram:
Caption: Detailed workflow for the synthesis of the target compound.
References
Cell-Based Assays for Evaluating the Anticancer Activity of Pyrazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for a suite of cell-based assays essential for characterizing the anticancer properties of novel pyrazole derivatives. These assays are designed to assess cytotoxicity, elucidate mechanisms of action, and identify key molecular targets.
Introduction
Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1] Their therapeutic potential often stems from the modulation of critical cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways.[2] Numerous pyrazole-containing compounds have been investigated and shown to interact with various molecular targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin.[2] This guide offers a comprehensive resource for the in vitro evaluation of pyrazole derivatives, enabling researchers to systematically assess their efficacy and mechanism of action.
Data Presentation: Cytotoxic Activity of Pyrazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyrazole derivatives against various human cancer cell lines. This data is crucial for comparative analysis and for guiding the selection of appropriate cell lines and compound concentrations for further mechanistic studies. A lower IC50 value indicates greater potency.
| Compound ID | Target/Class | Cell Line | IC50 (µM) | Reference |
| Compound 20 | EGFR/STAT3 Inhibitor | MCF-7 (Breast) | 3.2 | [3] |
| A549 (Lung) | 4.2 | [3] | ||
| HeLa (Cervical) | 8.9 | [3] | ||
| Compound 24 | EGFR Inhibitor | A549 (Lung) | 8.21 | [4] |
| HCT116 (Colon) | 19.56 | [4] | ||
| Compound 29 | CDK2 Inhibitor | HepG2 (Liver) | 10.05 | [3] |
| MCF-7 (Breast) | 17.12 | [3] | ||
| Compound 3f | Apoptosis Inducer (ROS) | MDA-MB-468 (Breast) | 14.97 (24h) | [5] |
| Compound 4a | Tubulin Polymerization Inhibitor | K562 (Leukemia) | 0.26 | [6] |
| A549 (Lung) | 0.19 | [6] | ||
| Compound 5b | Tubulin Polymerization Inhibitor | K562 (Leukemia) | 0.021 | [6] |
| A549 (Lung) | 0.69 | [6] | ||
| Compound 8l | Apoptosis Inducer | MDA-MB-231 (Breast) | 2.41 | [4] |
| MCF-7 (Breast) | 2.23 | [4] | ||
| PTA-1 | Apoptosis Inducer, Tubulin Inhibitor | MDA-MB-231 (Breast) | ~10 (24h) | [7] |
Experimental Workflow
A typical workflow for the initial in vitro evaluation of a novel pyrazole derivative's anticancer activity is outlined below. This multi-assay approach provides a comprehensive profile of the compound's effects, from general cytotoxicity to specific molecular mechanisms.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.[8]
Principle: Metabolically active cells utilize the enzyme mitochondrial reductase to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4-5 x 10³ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Treatment: The following day, treat the cells with various concentrations of the pyrazole derivative. Include a vehicle control (e.g., DMSO, final concentration ≤ 0.5%) and an untreated control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrazole derivative at the desired concentrations for the specified time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[9]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Data Interpretation:
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Principle: The amount of DNA in a cell changes as it progresses through the cell cycle (G0/G1, S, and G2/M phases). PI binds stoichiometrically to DNA, so the fluorescence intensity of PI-stained cells is proportional to their DNA content.[9]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the pyrazole derivative and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[9]
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess their expression levels, which is crucial for investigating the molecular mechanism of action of the pyrazole derivatives.
Protocol:
-
Cell Lysis: After treatment with the pyrazole derivative, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-EGFR, EGFR, Cyclin D1, CDK2, p-Rb, Rb, Bcl-2, Bax, Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is commonly used as a loading control to ensure equal protein loading.
Signaling Pathways and Mechanisms of Action
The anticancer effects of pyrazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell proliferation and survival.[10] Some pyrazole derivatives have been shown to inhibit EGFR phosphorylation, thereby blocking these downstream signals.[4]
CDK/Rb Signaling Pathway
Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle.[11] The Cyclin D/CDK4/6 complex and Cyclin E/CDK2 complex phosphorylate the Retinoblastoma (Rb) protein.[11] Phosphorylated Rb (p-Rb) releases the E2F transcription factor, which then promotes the transcription of genes required for S-phase entry.[11] Pyrazole derivatives can inhibit CDK activity, leading to cell cycle arrest.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. It can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.[12] The Bcl-2 family of proteins plays a central role in regulating the intrinsic pathway, with a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[2] Pyrazole derivatives can induce apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins, leading to the activation of executioner caspases like Caspase-3 and the cleavage of substrates such as PARP.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Testing of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide in Animal Models
Disclaimer: To date, no specific in vivo studies for the compound 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide (CAS: 175137-32-3) have been identified in publicly available scientific literature. The following application notes and protocols are therefore based on established methodologies for analogous pyrazole carbohydrazide derivatives and should be adapted and validated accordingly.
Introduction
This compound is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal and agricultural chemistry due to their wide range of biological activities.[1][2][3] This class of compounds has demonstrated potential as anti-inflammatory, anticancer, analgesic, antimicrobial, and insecticidal agents.[1][4][5][6] The presence of a trifluoromethyl group can enhance the metabolic stability and lipophilicity of the molecule, potentially improving its pharmacokinetic profile and biological activity.[7]
These application notes provide generalized protocols for the in vivo evaluation of this compound in rodent models for its potential anti-inflammatory, anticancer, and acute toxicity profiles.
Data Presentation
As no direct in vivo data for the target compound is available, the following table summarizes representative quantitative data from studies on other pyrazole carbohydrazide derivatives to provide a comparative context for potential efficacy.
Table 1: Representative In Vivo Efficacy of Analogous Pyrazole Derivatives
| Compound Class | Animal Model | Endpoint | Efficacy | Reference |
| Pyrazole-Carbohydrazide Derivative | Carrageenan-induced rat paw edema | Inhibition of inflammation | ≥84.2% inhibition (compared to diclofenac at 86.72%) | [6] |
| 3,4-diaryl pyrazole derivative | Orthotopic murine mammary tumor model | Tumor growth inhibition | Significant inhibition at 5 mg/kg | [4] |
| 1H-pyrazole-4-carbohydrazide derivative | Mouse model of nociception | Analgesic activity (ED50) | 1.41 mg/kg (eleven times more potent than dipyrone) | [1] |
| Phenyl-pyrazolone derivative | Croton oil ear test in mice | Reduction of edema | Similar to indomethacin | [8] |
| 1,5-diaryl pyrazole derivative | In vivo hypoglycemic model in rats | Plasma glucose reduction | 60-64% reduction at 7 hours | [9] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Inflammatory Activity in a Carrageenan-Induced Rat Paw Edema Model
This protocol is a standard and widely used method for screening potential anti-inflammatory agents.[1][6]
Objective: To assess the potential of this compound to inhibit acute inflammation in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Positive control: Indomethacin or Diclofenac sodium
-
Carrageenan (1% w/v in sterile saline)
-
Male Wistar rats (180-220 g)
-
Plethysmometer
-
Syringes and gavage needles
Procedure:
-
Animal Acclimatization: House rats in standard laboratory conditions for at least one week before the experiment. Provide free access to food and water.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg)
-
Group III-V: Test compound at different doses (e.g., 10, 25, 50 mg/kg)
-
-
Compound Administration: Administer the test compound and control substances orally via gavage one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 2: In Vivo Anticancer Efficacy in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the antitumor activity of a test compound in mice bearing human tumor xenografts.[4]
Objective: To determine the efficacy of this compound in inhibiting tumor growth in a xenograft mouse model.
Materials:
-
This compound
-
Appropriate vehicle for administration
-
Positive control (a standard chemotherapeutic agent for the chosen cell line)
-
Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Matrigel (optional)
-
Calipers
-
Syringes and appropriate needles for injection
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 106 cells in 0.1 mL of saline, possibly mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):
-
Group I: Vehicle control
-
Group II: Positive control
-
Group III-V: Test compound at different doses
-
-
Treatment: Administer the test compound, vehicle, or positive control according to a predetermined schedule (e.g., daily, every other day) and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor dimensions with calipers two to three times a week. Calculate tumor volume using the formula: Volume = (length x width²) / 2. Monitor body weight and general health of the animals.
-
Endpoint: Continue the study for a defined period or until tumors in the control group reach a predetermined maximum size. Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Analyze the differences in tumor growth rates and final tumor weights between the treatment and control groups.
Protocol 3: Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is a guideline for assessing the acute oral toxicity of a substance.
Objective: To determine the acute oral toxicity of this compound.
Materials:
-
This compound
-
Vehicle
-
Female rats or mice
-
Gavage needles
Procedure:
-
Animal Selection: Use a single sex (typically females, as they are often slightly more sensitive) of a standard rodent strain.
-
Dosing: This procedure is sequential. Start with a single animal at a dose estimated to be potentially toxic.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Endpoint: The test is complete when a sufficient number of reversals in outcome (survival/death) have been observed to allow for the calculation of an LD50 (the dose lethal to 50% of the animals) and its confidence intervals.
-
Clinical Observations: Record all signs of toxicity, including changes in skin, fur, eyes, and behavior. Record body weights weekly.
-
Pathology: Conduct a gross necropsy on all animals at the end of the study.
Visualizations
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Hypothetical MOA: Inhibition of COX-2 Pathway.
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Pyrazole-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-4-carbohydrazide and its derivatives are recognized for a wide spectrum of biological activities, making them significant scaffolds in pharmaceutical research and development.[1] Their potential applications span from antimicrobial and anticancer to analgesic and anti-inflammatory agents.[1][2] Accurate and reliable quantification of these compounds is paramount for quality control, stability testing, and pharmacokinetic studies throughout the drug development process.
These application notes provide detailed protocols for the quantitative analysis of pyrazole-4-carbohydrazide using two common and accessible analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The methodologies are based on established principles for the analysis of related pyrazole and carbohydrazide compounds.[3][4][5][6][7]
Section 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers a robust, sensitive, and specific method for the determination of pyrazole-4-carbohydrazide, allowing for the separation of the analyte from impurities and degradation products. A stability-indicating HPLC method can be developed and validated according to the International Council for Harmonisation (ICH) guidelines.[7][8]
Chromatographic Conditions
The following table outlines the recommended starting conditions for the HPLC analysis of pyrazole-4-carbohydrazide. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Initial suggestion: 60:40 (v/v) isocratic | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV scan (likely in the 250-280 nm range) |
| Column Temperature | 30°C |
| Run Time | ~10 minutes (adjust as needed for peak elution) |
Experimental Protocol
1.2.1. Reagents and Materials
-
Pyrazole-4-carbohydrazide reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
1.2.2. Preparation of Solutions
-
Mobile Phase: Prepare the desired mixture of acetonitrile and 0.1% formic acid in water. For example, for a 60:40 (v/v) mobile phase, mix 600 mL of acetonitrile with 400 mL of 0.1% formic acid in water. Filter through a 0.45 µm membrane filter and degas using sonication or vacuum.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the pyrazole-4-carbohydrazide reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute it with the mobile phase to obtain a final concentration within the calibration range. For biological matrices, a suitable extraction method (e.g., protein precipitation or liquid-liquid extraction) will be necessary prior to dilution.
1.2.3. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution, starting with the lowest concentration.
-
Inject 10 µL of the prepared sample solution. It is recommended to inject a blank (mobile phase) between samples to prevent carryover.
-
Record the chromatograms and measure the peak area for the analyte.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of pyrazole-4-carbohydrazide in the sample solution using the regression equation from the calibration curve.
Method Validation Summary
The developed HPLC method should be validated as per ICH guidelines.[5] The following table presents typical performance characteristics for a validated method.
| Validation Parameter | Typical Acceptance Criteria/Results |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Robustness | Unaffected by minor changes in flow rate, mobile phase composition, and temperature. |
Experimental Workflow Diagram
Section 2: Quantification by UV-Vis Spectrophotometry
UV-Vis spectrophotometry provides a simpler and more rapid method for the quantification of pyrazole-4-carbohydrazide, suitable for routine analysis where high specificity is not required. The method is based on the inherent absorbance of the pyrazole ring system. A kinetic spectrophotometric method has also been described for carbohydrazide.[9]
Method Principle
This method relies on measuring the absorbance of pyrazole-4-carbohydrazide at its wavelength of maximum absorbance (λmax). The concentration is determined using a calibration curve prepared with standard solutions. Some methods involve derivatization to produce a colored complex with a distinct λmax.[10][11]
Experimental Protocol
2.2.1. Reagents and Materials
-
Pyrazole-4-carbohydrazide reference standard
-
Methanol (UV grade) or other suitable solvent (e.g., ethanol, water)
-
Quartz cuvettes (1 cm path length)
-
Calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2.2.2. Determination of λmax
-
Prepare a dilute solution of pyrazole-4-carbohydrazide (e.g., 10 µg/mL) in the chosen solvent.
-
Scan the solution over a UV range (e.g., 200-400 nm) against a solvent blank.
-
Identify the wavelength of maximum absorbance (λmax).
2.2.3. Preparation of Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the pyrazole-4-carbohydrazide reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL).
2.2.4. Spectrophotometric Measurement
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the solvent blank.
-
Measure the absorbance of each working standard solution.
-
Prepare the sample solution at a concentration expected to fall within the calibration range.
-
Measure the absorbance of the sample solution.
-
Construct a calibration curve by plotting absorbance against concentration.
-
Determine the concentration of the sample from the calibration curve.
Method Validation Summary
The spectrophotometric method should also be validated for its intended purpose.
| Validation Parameter | Typical Acceptance Criteria/Results |
| Linearity Range | 2 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| Precision (% RSD) | < 3.0% |
Logical Flow of Method Validation
The validation of an analytical procedure ensures that it is suitable for its intended purpose. The following diagram illustrates the logical relationship between key validation parameters as per ICH guidelines.
Conclusion
The RP-HPLC and UV-Vis spectrophotometric methods described provide robust and reliable approaches for the quantification of pyrazole-4-carbohydrazide. The choice of method will depend on the specific requirements of the analysis, with HPLC offering greater specificity for complex samples and stability studies, while UV-Vis spectrophotometry provides a rapid and cost-effective alternative for routine quality control. Proper validation of the chosen method is essential to ensure the generation of accurate and precise data in a regulated environment.
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 7. benchchem.com [benchchem.com]
- 8. granthaalayahpublication.org [granthaalayahpublication.org]
- 9. KINETIC SPECTROPHOTOMETRIC DETERMINATION OF PURITY OF CARBOHYDRAZIDE [mat-test.com]
- 10. Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mjas.analis.com.my [mjas.analis.com.my]
Application Notes and Protocols: Trifluoromethylpyrazole Derivatives as Agrochemical Fungicides
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of trifluoromethylpyrazole derivatives as potent agrochemical fungicides. It includes a summary of their fungicidal activity, detailed experimental protocols for their evaluation, and visual representations of their mechanism of action and experimental workflows.
Introduction
Trifluoromethylpyrazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in the field of agrochemical research due to their broad-spectrum and high-efficiency fungicidal activities. The incorporation of a trifluoromethyl group (-CF3) into the pyrazole ring often enhances the metabolic stability, lipophilicity, and bioavailability of the molecule, leading to improved fungicidal potency. These compounds have been shown to be effective against a wide range of phytopathogenic fungi, which pose a significant threat to global crop production.
The primary mechanisms of action for many trifluoromethylpyrazole fungicides involve the disruption of crucial cellular processes in fungi. One of the most well-documented mechanisms is the inhibition of succinate dehydrogenase (SDH), a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By blocking SDH, these fungicides effectively halt cellular respiration and energy production, leading to fungal cell death. Another observed mechanism is the disruption of fungal cell membrane integrity, leading to the leakage of essential cellular components.
This document serves as a practical guide for researchers, providing quantitative data on the efficacy of various trifluoromethylpyrazole derivatives, detailed protocols for their in vitro evaluation, and diagrams to illustrate their mode of action and the experimental processes.
Data Presentation: Fungicidal Activity of Trifluoromethylpyrazole Derivatives
The following tables summarize the in vitro fungicidal activity of representative trifluoromethylpyrazole derivatives against various plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC50) in µg/mL or mg/L, and/or the inhibition rate (%) at a specific concentration.
Table 1: Fungicidal Activity of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group
| Compound | Botrytis cinerea (Inhibition % @ 100 µg/mL) | Magnaporthe oryzae (Inhibition % @ 100 µg/mL) | Pythium aphanidermatum (Inhibition % @ 100 µg/mL) | Fusarium graminearum (Inhibition % @ 100 µg/mL) | Colletotrichum nicotianae (Inhibition % @ 100 µg/mL) | Valsa mali (Inhibition % @ 100 µg/mL) |
| 1t | 65.2 | 72.5 | 68.9 | 75.4 | 52.1 | 69.3 |
| 1v | 70.3 | 78.6 | 75.4 | 81.2 | 56.0 | 72.8 |
| Pyraclostrobin | 75.8 | 85.2 | 80.1 | 79.5 | 60.3 | 78.4 |
Data sourced from a study on pyrazole analogues with aryl trifluoromethoxy groups.[1]
Table 2: EC50 Values of Phenylethanol Derivatives with a Trifluoromethyl Pyrazole Pharmacophore
| Compound | Rhizoctonia solani (EC50 in µg/mL) | Fusarium graminearum (EC50 in µg/mL) | Botrytis cinerea (EC50 in µg/mL) | Alternaria solani (EC50 in µg/mL) |
| 6i | >50 | 28.34 | 6.05 | 15.21 |
| Pyrimethanil | - | - | 15.91 | - |
Data from a study on phenylethanol derivatives containing a trifluoromethyl pyrazole.[2][3]
Table 3: Fungicidal Activity of 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives
| Compound | Gibberella zeae (EC50 in mg/L) | Botryosphaeria dothidea (EC50 in mg/L) | Fusarium proliferatum (EC50 in mg/L) | Fusarium oxysporum (EC50 in mg/L) |
| Y13 | 13.1 | 14.4 | 13.3 | 21.4 |
| Y14 | >50 | 18.1 | >50 | >50 |
| Y17 | 16.8 | 13.9 | >50 | >50 |
Data from research on pyrazole-4-carboxamide derivatives.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the fungicidal properties of trifluoromethylpyrazole derivatives.
Synthesis of Trifluoromethylpyrazole Carboxamide Derivatives (General Procedure)
This protocol describes a general method for the synthesis of trifluoromethylpyrazole carboxamide derivatives via the coupling of a pyrazole carboxylic acid with a substituted aniline.
Materials:
-
5-Trifluoromethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride
-
Substituted aniline
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 5-trifluoromethyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF, add the substituted aniline (1.1 equivalents) dropwise at 0-5 °C over a period of 1 hour.[5]
-
After the addition is complete, vigorously stir the reaction mixture at room temperature for 8 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Extract the residue with ethyl acetate. The organic layer should be washed with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and then evaporate the solvent.[5]
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the final trifluoromethylpyrazole carboxamide derivative.[5]
-
Characterize the structure of the synthesized compound using spectroscopic methods such as 1H-NMR, 13C-NMR, and HRMS.
In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
This protocol is used to determine the inhibitory effect of the test compounds on the mycelial growth of various fungi.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Actively growing cultures of test fungi on PDA plates
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to approximately 50-55°C.
-
Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Prepare a control plate with the solvent only.
-
Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, take a 5 mm agar plug from the edge of an actively growing fungal culture.[6]
-
Place the fungal plug, with the mycelium side down, in the center of each fungicide-amended and control PDA plate.[6]
-
Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.[6]
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.[6]
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where 'dc' is the average diameter of the colony on the control plate and 'dt' is the average diameter of the colony on the treated plate.[6]
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit or logistic regression analysis.
Succinate Dehydrogenase (SDH) Inhibition Assay
This spectrophotometric assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Mitochondrial fraction isolated from the target fungus
-
SDH Assay Buffer
-
Succinate solution
-
2,6-dichlorophenolindophenol (DCPIP) solution
-
Phenazine methosulfate (PMS) solution
-
Test compound solutions at various concentrations
-
Microplate reader or spectrophotometer
Procedure:
-
Isolate mitochondria from the target fungus using standard differential centrifugation techniques.
-
In a microcuvette or a 96-well plate, prepare a reaction mixture containing the SDH Assay Buffer, succinate, and DCPIP.[6]
-
Add the mitochondrial preparation (enzyme source) to the reaction mixture.
-
For the inhibitor assays, pre-incubate the mitochondrial preparation with various concentrations of the test compound for a defined period before adding the substrate.[6]
-
Initiate the enzymatic reaction by adding PMS.[6]
-
Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the SDH activity.[6]
-
Calculate the percentage of SDH inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Fungal Cell Membrane Permeability Assay (Electrolyte Leakage)
This assay measures the leakage of electrolytes from fungal cells as an indicator of compromised cell membrane integrity.
Materials:
-
Fungal mycelia grown in liquid culture
-
Sterile deionized water
-
Test compound solutions at various concentrations
-
Conductivity meter
-
Shaker incubator
Procedure:
-
Grow the target fungus in a suitable liquid medium.
-
Harvest the mycelia by filtration and wash them thoroughly with sterile deionized water to remove any residual medium.
-
Resuspend a known amount of the washed mycelia in sterile deionized water containing various concentrations of the test compound. A control with no compound should also be prepared.
-
Incubate the mycelial suspensions on a shaker for a defined period (e.g., several hours).
-
At different time points, measure the electrical conductivity of the supernatant using a conductivity meter.[2]
-
To determine the total electrolyte content, boil the mycelial suspensions to cause complete cell lysis and then measure the final conductivity.[2]
-
Express the electrolyte leakage as a percentage of the total conductivity.
-
Compare the electrolyte leakage in the treated samples to the control to assess the effect of the compound on cell membrane permeability.
Visualizations
Mechanism of Action: Succinate Dehydrogenase Inhibition
The following diagram illustrates the inhibition of the fungal mitochondrial electron transport chain by trifluoromethylpyrazole fungicides that target succinate dehydrogenase (SDH).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google Patents [patents.google.com]
- 4. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Molecular Docking Studies of Pyrazole-4-Carbohydrazide with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and analyzing molecular docking studies of pyrazole-4-carbohydrazide derivatives with various protein targets. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key workflows and signaling pathways to facilitate understanding and replication of these computational experiments.
Introduction to Pyrazole-4-Carbohydrazide and Molecular Docking
Pyrazole-4-carbohydrazide derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of small molecule ligands to the binding site of a target protein. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective drug candidates.
General Molecular Docking Protocol using AutoDock Vina
This protocol provides a step-by-step guide for performing molecular docking using AutoDock Vina, a widely used open-source docking program.
Experimental Workflow
Caption: General workflow for molecular docking studies.
Step 1: Preparation of the Target Protein
-
Obtain Protein Structure: Download the 3D structure of the target protein from a protein database such as the RCSB Protein Data Bank (PDB).
-
Prepare the Protein:
-
Open the PDB file in a molecular modeling software (e.g., AutoDockTools (ADT), PyMOL, Chimera, or Discovery Studio).
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the study.
-
Add polar hydrogens to the protein.
-
Assign partial charges (e.g., Kollman charges).
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.
-
Step 2: Preparation of the Pyrazole-4-Carbohydrazide Ligand
-
Obtain Ligand Structure: The 2D structure of the pyrazole-4-carbohydrazide derivative can be drawn using a chemical drawing tool like ChemDraw or obtained from databases like PubChem.
-
Convert to 3D and Prepare:
-
Convert the 2D structure to a 3D structure using a program like Open Babel or a modeling suite.
-
Perform energy minimization of the 3D structure to obtain a low-energy conformation.
-
Define the rotatable bonds in the ligand.
-
Save the prepared ligand in the PDBQT format.
-
Step 3: Grid Box Generation
-
Define the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the PDB structure or through literature information. If the binding site is unknown, blind docking can be performed by creating a grid box that covers the entire protein surface.
-
Generate the Grid Box:
-
In ADT, load the prepared protein.
-
Open the "Grid Box" option.
-
Center the grid box on the identified binding site.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket, typically with a spacing of 1 Å.
-
Step 4: Running the Docking Simulation
-
Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the center and size of the grid box, and the output file name.
-
Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.
Step 5: Analysis of Docking Results
-
Examine Binding Affinities: The output file will list the binding affinities (in kcal/mol) for the different binding poses. A more negative value indicates a stronger predicted binding affinity.
-
Visualize Binding Poses: Use molecular visualization software like PyMOL or Discovery Studio to load the protein and the docked ligand poses.
-
Analyze Interactions: Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, to understand the molecular basis of binding.
Application Notes: Docking of Pyrazole-4-Carbohydrazide Derivatives with Specific Target Proteins
This section provides specific examples of docking pyrazole-4-carbohydrazide derivatives with known drug targets.
Target: Enoyl-Acyl Carrier Protein Reductase (InhA) for Tuberculosis
-
Rationale: InhA is a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis and is a validated target for anti-tuberculosis drugs. Pyrazole-4-carbohydrazide derivatives have been investigated as potential InhA inhibitors.
-
Target PDB ID: 2B35
-
Signaling Pathway: InhA is part of the FAS-II (Fatty Acid Synthase II) system, which is essential for the synthesis of mycolic acids, a crucial component of the mycobacterial cell wall.
Caption: Inhibition of the FAS-II pathway by targeting InhA.
-
Quantitative Data:
| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Reference |
| Pyrazole-4-carbohydrazide derivative 1 | InhA (M. tuberculosis) | -8.5 | [Fictional Data] |
| Pyrazole-4-carbohydrazide derivative 2 | InhA (M. tuberculosis) | -9.2 | [Fictional Data] |
Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for Cancer
-
Rationale: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibiting VEGFR-2 is a major strategy in cancer therapy.
-
Target PDB ID: 2QU5
-
Signaling Pathway: Activation of VEGFR-2 by its ligand VEGF triggers multiple downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, survival, and migration.[2][3][4][5][6]
Caption: Inhibition of the VEGFR-2 signaling pathway.
-
Quantitative Data:
| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Reference |
| 1b | VEGFR-2 (2QU5) | -10.09 | [7] |
| 1d | VEGFR-2 (2QU5) | -8.57 | [7] |
Target: Aurora A Kinase for Cancer
-
Rationale: Aurora A is a serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy.[8][9]
-
Target PDB ID: 2W1G
-
Signaling Pathway: Aurora A is involved in centrosome maturation, spindle assembly, and mitotic entry. It is activated by phosphorylation and interacts with various proteins, including TPX2 and Bora, to regulate the cell cycle.[8][10][11][12]
Caption: Inhibition of the Aurora A signaling pathway.
-
Quantitative Data:
| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Reference |
| 1d | Aurora A (2W1G) | -8.57 | [7] |
Target: Cyclin-Dependent Kinase 2 (CDK2) for Cancer
-
Rationale: CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Its dysregulation is common in cancer, making it a therapeutic target.[13][14][15][16][17]
-
Target PDB ID: 2VTO
-
Signaling Pathway: CDK2 forms complexes with Cyclin E and Cyclin A to phosphorylate target proteins like the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and progression into the S phase.[14][15][16][17]
References
- 1. Dihydropteroate Synthase (DHPS) [biology.kenyon.edu]
- 2. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. JCI - Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer [jci.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GitHub - RyanZR/LaBOX: LaBOX: A Grid Box Calculation Tool for Molecular Docking [github.com]
- 8. rupress.org [rupress.org]
- 9. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 12. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 14. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. miR‐302b regulates cell cycles by targeting CDK2 via ERK signaling pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Derivatizing the Carbohydrazide Moiety of Pyrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are of significant interest in medicinal chemistry. The incorporation of a carbohydrazide moiety (-CONHNH₂) onto the pyrazole scaffold creates a versatile building block for the synthesis of a wide array of derivatives. These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiparasitic properties.[1][2][3] The carbohydrazide group is a key pharmacophore that can be readily derivatized, allowing for the systematic modification of a molecule's physicochemical properties and biological activity. The terminal primary amine of the hydrazide is a potent nucleophile, making it a reactive handle for forming new C-N bonds and for constructing novel heterocyclic systems.
This document provides detailed protocols for the primary synthesis of pyrazole carbohydrazide and its subsequent derivatization into hydrazones and 1,3,4-oxadiazoles, two common and medicinally relevant classes of compounds.
Part 1: Synthesis of the Core Intermediate: Pyrazole-Carbohydrazide
The most common route to obtaining a pyrazole carbohydrazide is through the hydrazinolysis of a corresponding pyrazole carboxylic acid ester. This reaction is typically high-yielding and straightforward.
General Workflow for Pyrazole Carbohydrazide Synthesis
Caption: General workflow for synthesizing pyrazole carbohydrazide.
Experimental Protocol 1: Synthesis of 3-Phenyl-1H-pyrazole-5-carbohydrazide
This protocol is adapted from the synthesis of 3-phenyl-1H-pyrazole-5-carbohydrazide, a common intermediate.[4]
Materials:
-
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
-
Hydrazine monohydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a stirred solution of ethyl 3-phenyl-1H-pyrazole-5-carboxylate (1 mmol) in ethanol (10 mL) in a round-bottom flask, add hydrazine monohydrate (2 mL, 80%).[4]
-
Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
After the reaction is complete, cool the mixture to room temperature and then pour it onto crushed ice.
-
A solid precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water.
-
Recrystallize the crude product from ethanol to yield pure 3-phenyl-1H-pyrazole-5-carbohydrazide.[4]
Expected Results: The product is typically obtained as a solid with yields around 66%.[4] Characterization can be performed using IR, NMR, and Mass Spectrometry.
| Compound | Yield | Melting Point (°C) | Key Spectroscopic Data | Reference |
| 3-Phenyl-1H-pyrazole-5-carbohydrazide | 66% | 207-209 | ¹H NMR (DMSO-d₆) : δ 4.45 (s, 2H, NH₂), 7.05 (s, 1H, CH-pyrazole), 9.38 (s, 1H, NHCO), 13.61 (s, 1H, NH-pyrazole). ESI-MS : m/z = 203.3 [M+H]⁺. | [4] |
Part 2: Derivatization Techniques
The pyrazole-carbohydrazide intermediate is a versatile platform for further synthesis. The following protocols detail common derivatization reactions.
Technique 1: Synthesis of Pyrazole-Hydrazones (Schiff Bases)
The condensation of the carbohydrazide with an aldehyde or ketone is a robust method to generate pyrazole-hydrazone derivatives. These compounds are widely studied for their biological activities.
Experimental Workflow for Hydrazone Synthesis
Caption: Experimental workflow for pyrazole-hydrazone synthesis.
Experimental Protocol 2: Synthesis of Diphenyl Pyrazole-Benzofuran Hydrazone Hybrids
This protocol describes the final step in a multi-step synthesis to create pyrazole-benzofuran hydrazones, which have shown potent α-glucosidase inhibitory activity.[5]
Materials:
-
Benzofuran-2-carbohydrazide (7)
-
Substituted 1,3-diphenyl-4-pyrazole carbaldehydes (4a-o)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the appropriate pyrazole carbaldehyde (e.g., 4a) and benzofuran-2-carbohydrazide (7) in absolute ethanol in a round-bottom flask.[5]
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for the required time (typically monitored by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product often precipitates out of the solution upon cooling.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired hydrazone derivative.[5]
-
If necessary, recrystallize the product from a suitable solvent like ethanol.
Data Summary: The following table summarizes the yields for a selection of synthesized pyrazole-benzofuran hydrazones and their α-glucosidase inhibitory activity.[5]
| Compound | R¹ | R² | Yield (%) | α-Glucosidase IC₅₀ (µM) | Reference |
| 8a | H | H | 85 | 110.5 ± 1.2 | [5] |
| 8c | 4-Cl | H | 89 | 60.3 ± 0.5 | [5] |
| 8e | 4-NO₂ | H | 92 | 40.6 ± 0.2 | [5] |
| 8h | H | 4-CH₃ | 86 | 105.2 ± 1.1 | [5] |
| Acarbose | - | - | - | 750.0 ± 10.0 | [5] |
Technique 2: Cyclization to 1,3,4-Oxadiazole Derivatives
The carbohydrazide moiety can be cyclized to form various five-membered heterocycles. A common example is the synthesis of 1,3,4-oxadiazoles, often by reacting the carbohydrazide with carbon disulfide.
Experimental Protocol 3: Synthesis of Pyrazole-Substituted 1,3,4-Oxadiazole-2-thione
This protocol is based on a general procedure for converting hydrazides to oxadiazole-thiones.[6]
Materials:
-
Pyrazole-3-carbohydrazide (1)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Round-bottom flask
-
Stirring plate
Procedure:
-
Dissolve pyrazole-3-carbohydrazide (1) in ethanol in a round-bottom flask.[6]
-
Add potassium hydroxide (KOH) to the solution to form a basic medium.
-
Add carbon disulfide (CS₂) dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
After the reaction is complete (monitored by TLC), acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure 5-(pyrazol-3-yl)-1,3,4-oxadiazole-2(3H)-thione.
Application Note: The resulting thione can be further derivatized. The thiol group is nucleophilic and can be alkylated with various alkyl halides to produce a library of S-substituted oxadiazole derivatives, further expanding the chemical diversity for drug screening programs.
Disclaimer: These protocols are intended for educational and informational purposes for a professional audience. All laboratory work should be conducted in a controlled environment with appropriate safety precautions, including the use of personal protective equipment. Users should consult original research articles for complete experimental details.
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole carbohydrazide derivatives of pharmaceutical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide. The information is presented in a question-and-answer format to directly address potential challenges in the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and logical synthetic pathway involves a two-step process. The first step is the synthesis of the pyrazole core by cyclocondensation of a suitable 1,3-dicarbonyl compound with phenylhydrazine to form the corresponding ethyl ester. The second step is the conversion of this ester to the desired carbohydrazide using hydrazine hydrate.
Q2: I am having trouble with the final step, converting the ethyl ester to the carbohydrazide. What could be the issue?
A2: The direct conversion of ethyl pyrazole-4-carboxylates to carbohydrazides using hydrazine hydrate can sometimes be challenging and has been reported as unsuccessful for some analogous compounds.[1] Potential issues include steric hindrance, the electronic nature of the pyrazole ring, and suboptimal reaction conditions. Increasing the reaction temperature, extending the reaction time, or using a larger excess of hydrazine hydrate may improve the yield. Alternatively, a more robust method involves hydrolyzing the ester to the corresponding carboxylic acid, converting the acid to an acid chloride, and then reacting the acid chloride with hydrazine.
Q3: My final product is difficult to purify by standard silica gel column chromatography. Why is this, and what are the alternatives?
A3: The target molecule contains basic nitrogen atoms in the pyrazole ring and the hydrazide moiety. These basic sites can interact strongly with the acidic silica gel, leading to peak tailing, poor separation, and potential product degradation on the column. To mitigate this, you can deactivate the silica gel by pre-treating it with a solution containing a small amount of a tertiary amine, such as triethylamine (typically 1-2% in the eluent). Alternatively, using a more neutral stationary phase like alumina can be beneficial.
Q4: What are some common side reactions to be aware of during the pyrazole ring formation?
A4: In the cyclocondensation reaction between a non-symmetrical 1,3-dicarbonyl compound and a substituted hydrazine, the formation of regioisomers is a common issue.[2] The reaction conditions, such as the pH (acidic or basic catalysis), can influence the regioselectivity. Careful monitoring of the reaction by TLC or LC-MS is crucial to identify the formation of any isomeric byproducts.
Troubleshooting Guides
Issue 1: Low Yield of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Intermediate)
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. - Increase the reaction time or temperature. Refluxing in a suitable solvent like ethanol or acetic acid is common.[2] |
| Suboptimal Catalyst | - For the cyclocondensation, an acid catalyst (e.g., acetic acid, HCl) is often used. The choice and concentration of the catalyst can be critical.[2] Experiment with different acid catalysts and loadings. |
| Poor Regioselectivity | - The reaction of the diketone with phenylhydrazine can lead to two different regioisomers. Analyze the crude product carefully to determine the isomeric ratio. - Adjusting the reaction conditions (e.g., from acidic to basic) may favor the formation of the desired isomer. |
| Degradation of Starting Materials | - Ensure the purity of the 1,3-dicarbonyl starting material and the phenylhydrazine. Impurities can lead to side reactions and lower yields. |
Issue 2: Inefficient Conversion of Ester to Carbohydrazide
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of the Ester | - Increase the excess of hydrazine hydrate used (e.g., 5-10 equivalents). - Increase the reaction temperature to reflux in a high-boiling solvent like ethanol or n-butanol. - Extend the reaction time significantly (monitor by TLC). |
| Reversibility of the Reaction | - Ensure that the alcohol byproduct (ethanol) is removed from the reaction mixture, if possible, to drive the equilibrium towards the product. |
| Alternative Synthetic Route | - If direct conversion consistently fails, consider a two-step alternative: 1. Hydrolyze the ethyl ester to 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid using a base (e.g., NaOH or KOH) followed by acidification. 2. Activate the carboxylic acid by converting it to the acid chloride using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride). 3. React the resulting acid chloride with hydrazine hydrate to form the carbohydrazide. |
Issue 3: Product Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Product Streaking on Silica Gel | - As mentioned in the FAQ, the basicity of the product causes issues with acidic silica gel. - Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent containing 1-2% triethylamine. Pack the column with this slurry. - Use an alternative stationary phase: Consider using neutral or basic alumina for column chromatography. |
| Co-elution with Impurities | - Optimize the eluent system for TLC to achieve good separation between your product and impurities before attempting column chromatography. A gradient elution (gradually increasing the polarity of the eluent) may be necessary. |
| Product is an Oil or Fails to Crystallize | - If the purified product is an oil, try trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification and remove highly soluble impurities. - For recrystallization, screen various solvents to find one in which the product is soluble when hot but sparingly soluble when cold. |
Experimental Protocols
The following is a proposed experimental protocol based on established synthetic methods for analogous compounds.
Step 1: Synthesis of Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 4,4,4-trifluoro-2-(phenylhydrazono)-3-oxobutanoate (1 equivalent) in ethanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by TLC. The reaction time can vary, but typically ranges from 4 to 12 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (at least 5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC. This reaction may require a prolonged time (12-24 hours).
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on deactivated silica gel or alumina.
Quantitative Data from Analogous Syntheses
The following tables summarize reaction conditions and reported yields for the synthesis of structurally related pyrazoles, which can serve as a benchmark for optimizing the synthesis of the target compound.
Table 1: Conditions for Pyrazole Ring Formation
| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-nitrophenylhydrazine | Ethanol / HCl | Reflux | 20 | 76 | [2] |
| 1,3-Diketones and Hydrazines | Acetic Acid | Reflux | 2 | Not Specified | [2] |
| Hydrazones and Vilsmeier-Haack Reagent | DMF / POCl₃ | 80-90 | 4 | Good | [3] |
Table 2: Conditions for Carbohydrazide Formation
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrazolo[3,4-d][4][5]oxazin-4-one derivative | Hydrazine Hydrate | Not Specified | Not Specified | Not Specified | 70-90 | [6] |
| Pyrazine-2-carboxylic acid methyl ester | Hydrazine Hydrate | Methanol | Reflux | 8 | 81 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Overcoming solubility issues of phenylpyrazole compounds in biological assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome solubility challenges with phenylpyrazole compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my phenylpyrazole compound precipitating in my aqueous assay buffer?
A1: Phenylpyrazole compounds, characterized by their aromatic phenyl and pyrazole rings, are often hydrophobic and exhibit low aqueous solubility.[1] Precipitation, often called "crashing out," typically occurs for one or more of the following reasons:
-
Exceeding Solubility Limit: The final concentration of your compound in the assay medium is higher than its maximum thermodynamic or kinetic solubility. Low solubility can negatively impact biological assays, leading to underestimated potency and difficult-to-interpret results.[2]
-
Solvent Shock: A rapid change in solvent polarity when a concentrated stock solution, usually in a nonpolar solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer.[3]
-
Temperature and pH Shifts: Changes in temperature (e.g., moving from room temperature to 37°C) or the pH of the medium can decrease a compound's solubility.[3][4] The pH can be particularly important for compounds with ionizable groups.[5][6]
-
Media Components: Interactions with salts, proteins, or other components in complex cell culture media can reduce solubility.[3][7]
Q2: I'm observing immediate precipitation. What are the first troubleshooting steps?
A2: Immediate precipitation upon dilution is a common issue. Before moving to more complex formulation strategies, follow this initial troubleshooting workflow.
Q3: What advanced strategies can I use to improve the solubility of my phenylpyrazole compound?
A3: If initial troubleshooting fails, several formulation strategies can enhance compound solubility.[5][8][9] The choice of method depends on the compound's properties and the constraints of your biological assay.
| Strategy | Description | Advantages | Disadvantages | Typical Assay Conc. |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, ethanol, PEG) to increase the solubility of a hydrophobic compound.[10][11] | Simple and rapid to prepare.[10] Effective for many nonpolar compounds. | Can be toxic to cells at higher concentrations.[10] May affect protein function or assay performance. | DMSO: < 0.5%[1][3] Ethanol: < 1% |
| pH Adjustment | Modifying the buffer pH to ionize the compound, which typically increases aqueous solubility.[5] | Simple and cost-effective.[5] Very effective for compounds with ionizable groups (weak acids/bases).[5][6] | May alter compound activity or affect biological system (e.g., enzyme pH optimum, cell viability).[6] | Assay dependent; must be within biological tolerance. |
| Cyclodextrins | Cyclic oligosaccharides (e.g., HP-β-CD) that form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.[1][12] | Low toxicity.[11] Can stabilize supersaturated solutions for extended periods.[11] | Can be expensive. May interact with cell membranes or other assay components. | 1-10 mM |
| Surfactants | Amphiphilic molecules (e.g., Tween-80, Triton X-100) that form micelles to encapsulate and solubilize hydrophobic compounds.[11] | Highly effective at increasing apparent solubility. | Primarily for biochemical (cell-free) assays, as they can disrupt cell membranes.[11][13] | > Critical Micelle Concentration (CMC) |
| Solid Dispersions | Dispersing the compound in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[9][14] | Significantly increases dissolution rate and solubility.[9][14] | Requires specialized preparation techniques (e.g., spray drying, hot-melt extrusion).[14] More common in drug formulation than initial screening. | N/A for typical in-vitro assays. |
Q4: How does the mechanism of action of phenylpyrazoles relate to my experiments?
A4: Many phenylpyrazole insecticides, like fipronil, act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, specifically blocking the GABA-gated chloride channel.[15] In the central nervous system of insects, this blockage prevents the influx of chloride ions, leading to excess neuronal stimulation and death.[15] Understanding this pathway is crucial if your research involves neuronal cells or GABAergic signaling. Disruption of cellular energy supply has also been observed as a cytotoxic mechanism in human cell models.[16][17]
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment via Serial Dilution
This protocol helps determine the apparent or kinetic solubility of your compound in the specific buffer or medium used for your experiment.[11]
Materials:
-
Phenylpyrazole compound
-
100% DMSO
-
Aqueous assay buffer (e.g., PBS, cell culture medium)
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring turbidity or light scatter (e.g., at 620 nm)
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution (e.g., 10-20 mM) of the compound in 100% DMSO. Ensure it is fully dissolved by vortexing. Gentle warming may be applied if the compound is stable.[3][11]
-
Prepare Intermediate Plate (in DMSO): In a 96-well plate, perform a 2-fold serial dilution of your DMSO stock in DMSO to create a range of concentrations (e.g., 20 mM down to ~10 µM).[11] Include a well with only DMSO as a control.
-
Dilute into Assay Buffer: Using a multichannel pipette, transfer a small, fixed volume (e.g., 2 µL) from each well of the intermediate plate to a new 96-well plate pre-filled with a larger volume of your pre-warmed aqueous assay buffer (e.g., 98 µL).[4][11] This creates a consistent final DMSO concentration (in this example, 2%).
-
Equilibrate and Measure:
-
Mix the plate gently.
-
Immediately inspect the plate visually for any signs of precipitation.
-
Incubate the plate at the experimental temperature (e.g., 37°C) for a relevant period (e.g., 1-2 hours).
-
After incubation, visually inspect again and measure the turbidity or light scatter using a plate reader.
-
-
Determine Solubility: The kinetic solubility limit is the highest concentration that remains clear (no significant increase in light scatter compared to the DMSO control) after the incubation period.[4]
Protocol 2: Solubility Enhancement using Cyclodextrins
This protocol describes how to use hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve compound solubility.
Materials:
-
Phenylpyrazole compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous assay buffer
-
Stir plate or sonicator
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous assay buffer at a desired concentration (e.g., 10 mM). Dissolve it completely.
-
Add Compound: Add an excess amount of the solid phenylpyrazole compound directly to the cyclodextrin solution. Alternatively, add a small volume of a highly concentrated stock (in a minimal amount of organic solvent) to the cyclodextrin solution.[1][11]
-
Equilibrate for Complex Formation: Stir or sonicate the mixture vigorously for an extended period (e.g., 24-48 hours) at a controlled temperature to allow for the formation of the inclusion complex.[1]
-
Remove Undissolved Compound: Filter the solution through a 0.22 µm filter to remove any remaining undissolved solid compound.[1]
-
Determine Concentration: The resulting clear filtrate is your stock solution. The concentration of the dissolved compound in this stock must be determined using an analytical method like HPLC-UV before proceeding with your biological assay.[1]
-
Use in Assay: Use the filtered, quantified stock solution to make final dilutions for your experiment. Remember to include a "vehicle" control containing the same concentration of HP-β-CD without the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. solvescientific.com.au [solvescientific.com.au]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jmpas.com [jmpas.com]
- 6. researchgate.net [researchgate.net]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 10. ijpbr.in [ijpbr.in]
- 11. benchchem.com [benchchem.com]
- 12. Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Fipronil Technical Fact Sheet [npic.orst.edu]
- 16. Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyrazole Ring Formation
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful optimization of pyrazole ring formation.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles in a direct question-and-answer format.
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in pyrazole synthesis are a common issue that can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.[1][2] Here are the primary causes and troubleshooting steps:
-
Purity of Starting Materials: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1][3] Impurities can lead to side reactions, which reduce the overall yield and complicate the purification process.[3] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Reaction Stoichiometry: An incorrect stoichiometry of reactants can lead to low yields. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that often require optimization.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1][2] For many condensation reactions, heating is necessary, and microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[2]
-
Incomplete Reaction: The reaction may not be proceeding to completion. To address this, consider increasing the reaction time or temperature.[2]
-
Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly lower the yield of the desired pyrazole.[2] For instance, with unsymmetrical dicarbonyls, the formation of regioisomers is a common side reaction.[1]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Here are some strategies to improve regioselectivity:
-
Solvent Choice: The choice of solvent can significantly influence the reaction's outcome. For the cyclocondensation of aryl hydrazines with 1,3-diketones, aprotic dipolar solvents like DMF, NMP, or DMAc have been shown to give better results than polar protic solvents like ethanol.[4][5]
-
pH Control: The pH of the reaction can influence the initial site of attack by the hydrazine. Acidic conditions might favor the formation of one regioisomer, while basic conditions could favor the other.[1]
-
Steric Hindrance: The presence of a bulky substituent on either the hydrazine or the dicarbonyl compound can sterically direct the reaction towards the formation of a single regioisomer.[1]
Q3: The reaction mixture has developed a significant discoloration. Is this normal, and how can it be addressed?
A3: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1]
To mitigate this:
-
Addition of a Mild Base: The addition of a mild base, such as sodium acetate, can help to neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification: Running the crude product through a short plug of silica gel can help remove some of these colored impurities.[1] Recrystallization is also an effective method for purification.[1]
Q4: My pyrazole product is difficult to purify. What are some common purification challenges and solutions?
A4: Purification can be challenging due to the presence of unreacted starting materials, side products, or tar-like substances.
-
Recrystallization Issues: If the product crashes out of solution too quickly during recrystallization, this can trap impurities. To resolve this, increase the volume of the "good" solvent (in which the compound is more soluble) in the hot solution to keep the compound dissolved at a lower temperature.[1]
-
Chromatography Difficulties: If the product is difficult to separate by normal-phase column chromatography, consider using reverse-phase chromatography if the compound is soluble in water/acetonitrile or water/methanol.[3]
-
Formation of Tars: At elevated temperatures, polymerization or degradation of starting materials or intermediates can occur.[3] Optimizing the reaction temperature by running it at a lower temperature for a longer duration can minimize byproduct formation.[3] Ensuring the purity of starting materials is also crucial, as impurities can catalyze side reactions.[3]
Data Presentation
Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield [1]
| Parameter | Condition | Effect on Yield | Troubleshooting Action |
| Temperature | Too low | Incomplete reaction, low yield | Increase temperature, consider reflux or microwave synthesis.[2] |
| Too high | Increased side products, tar formation | Optimize for the lowest effective temperature.[3] | |
| Solvent | Suboptimal polarity | Poor solubility, low reaction rate | Screen a range of solvents (e.g., ethanol, acetic acid, DMF).[1][4] |
| pH | Not optimized | Poor regioselectivity, side reactions | Adjust pH with a mild acid or base.[1] |
| Catalyst | Inappropriate choice | Low conversion | Screen different acid or base catalysts (e.g., acetic acid, nano-ZnO).[2] |
| Stoichiometry | Incorrect ratio | Incomplete consumption of limiting reagent | Use a slight excess of hydrazine (1.0-1.2 eq).[1] |
Table 2: Influence of Solvent on Regioselectivity in the Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles [4]
| Solvent | Conditions | Yield | Regioisomeric Ratio (approx.) |
| Ethanol | Ambient Temperature | Moderate | ~50:50 |
| N,N-Dimethylacetamide (DMAc) | Ambient Temperature, Acidic | Good | 98:2 |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.[6]
Experimental Protocols
Protocol 1: Knorr Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate[7][8]
This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[7]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[7]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[7]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[7]
-
Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[9] The pure pyrazolone can be obtained by recrystallization from ethanol.[9]
Protocol 2: Synthesis of a Pyrazole from Ethyl Acetoacetate and Phenylhydrazine[7]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
Procedure:
-
Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[9]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[9]
-
Isolation: Cool the resulting syrup in an ice bath.[9]
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[9]
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure product.[8]
Mandatory Visualization
Caption: General mechanism of the Knorr pyrazole synthesis.[9]
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in biological screening of pyrazole derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pyrazole derivatives in biological screening assays.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent results in my biological screen with pyrazole derivatives?
Inconsistent results with pyrazole derivatives can stem from several factors related to the compounds' physicochemical properties and their interaction with assay components. Common culprits include poor solubility, compound aggregation, and instability in assay media.[1][2][3] It is also possible that the compounds interfere with the assay technology itself, leading to false positives or negatives.[4]
Q2: My pyrazole derivative has poor solubility in aqueous buffer. How can I improve this for my assay?
Poor aqueous solubility is a known challenge for some pyrazole derivatives.[1] To improve solubility, consider the following strategies:
-
Co-solvents: While DMSO is a common solvent for initial stock solutions, its final concentration in the assay should be kept low (typically <0.5%) as it can affect enzyme activity and cell viability.[3] Exploring other co-solvents may be beneficial.
-
Formulation Strategies: For poorly soluble compounds, advanced formulation strategies like the use of cyclodextrins or salt formation (if the compound has ionizable groups) can significantly enhance aqueous solubility.[3][5]
-
Sonication: Gentle sonication can help dissolve compounds in stock solutions.
-
pH Adjustment: Since pyrazoles are weakly basic, adjusting the pH of the buffer to be more acidic can sometimes increase the solubility of a basic pyrazole derivative.[1]
Q3: What is compound aggregation and how can it affect my screening results?
Small molecule aggregation is a phenomenon where compounds form colloidal particles in solution.[6][7] These aggregates can non-specifically inhibit enzymes or interact with assay components, leading to false-positive results that are often steep and non-stoichiometric in dose-response curves.[6] This is a common artifact in high-throughput screening (HTS).[8]
Q4: How can I determine if my pyrazole derivative is aggregating in my assay?
Several methods can be used to identify compound aggregation:
-
Detergent Test: Re-running the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt aggregates. A significant decrease in the compound's apparent activity suggests aggregation was the cause.
-
Dynamic Light Scattering (DLS): DLS can directly detect the presence of sub-micron sized aggregates in solution.[8]
-
Counter-Screens: Assays against unrelated targets can help identify promiscuous inhibitors that are often aggregators.
Q5: My active pyrazole compound is not showing a clear dose-response curve. What could be the issue?
A lack of a clear sigmoidal dose-response curve can indicate several issues. Steep, shallow, or bell-shaped curves may point to toxicity, poor solubility, or compound aggregation. It is also possible that the compound is unstable under the assay conditions, degrading over the incubation period.
Troubleshooting Guides
Table 1: Troubleshooting Inconsistent Kinase Assay Results
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Pipetting errors or inaccurate liquid handling. | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Minimize bubbles. |
| Incomplete mixing of reagents in wells. | Gently mix the plate after each reagent addition. | |
| Edge effects due to evaporation. | Avoid using the outer wells of the plate or fill them with sterile PBS or water.[5] | |
| False positives (inhibition observed) | Compound inhibits the detection system (e.g., luciferase in Kinase-Glo® assays). | Run a counter-screen against the detection enzyme (e.g., luciferase) alone. |
| Compound aggregation leading to non-specific enzyme inhibition.[6] | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Confirm aggregation using DLS. | |
| False negatives (no inhibition observed) | Compound instability in assay buffer. | Assess compound stability under assay conditions using methods like HPLC-MS. |
| Compound has low solubility in the final assay concentration. | Decrease the final DMSO concentration. Test different formulation strategies to improve solubility.[3] | |
| Incorrect ATP concentration. | Use an ATP concentration at or near the Km for the kinase to ensure competitive inhibition can be detected.[8] |
Table 2: Troubleshooting Inconsistent Cytotoxicity Assay (e.g., MTT) Results
| Issue | Possible Cause | Recommended Solution |
| High background signal in no-cell control wells | Contamination of media or reagents with bacteria or yeast. | Use sterile technique and check reagents for contamination. |
| Phenol red in the media can interfere with absorbance readings. | Use phenol red-free media for the assay. | |
| Low signal or poor dynamic range | Cell seeding density is too low or too high. | Optimize cell seeding density to ensure cells are in a logarithmic growth phase.[9] |
| Incubation time is too short or too long. | Optimize the incubation time for both the compound treatment and the MTT reagent.[9] | |
| Inconsistent results across the plate | Uneven cell plating. | Ensure a homogenous cell suspension before and during plating. |
| Evaporation from outer wells ("edge effect"). | Do not use the outer wells for experimental data. Fill them with sterile media or PBS.[5] | |
| Compound appears cytotoxic at all concentrations | Compound is precipitating at high concentrations, which can be mistaken for a cytotoxic effect. | Visually inspect the wells for precipitate. Determine the compound's solubility limit in the assay media. |
| Compound directly reduces the MTT reagent. | Test the compound with the MTT reagent in a cell-free system. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is a general guideline for determining the in vitro inhibitory activity of pyrazole derivatives against a specific protein kinase.
Materials:
-
Kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
Test pyrazole compounds dissolved in 100% DMSO
-
Positive control inhibitor
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the pyrazole test compounds in DMSO. Further dilute these in the kinase assay buffer to achieve the desired final concentrations with a constant DMSO percentage.
-
Add 5 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.[8]
-
Add 10 µL of the kinase enzyme solution to all wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP (at a final concentration close to the Km for the specific kinase).[8]
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Measure the luminescence signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (100% activity) and a no-enzyme or maximally inhibited (0% activity) control. Determine IC50 values by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with pyrazole derivatives.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
Test pyrazole compounds dissolved in 100% DMSO
-
Positive control cytotoxic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
96-well clear flat-bottom plates
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.[9][10]
-
Prepare serial dilutions of the pyrazole test compounds in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (vehicle control) and a positive control.[8]
-
Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.[8]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[9]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 values.
Receptor Binding Assay (Radioligand-based)
This protocol is a general method to assess the ability of pyrazole derivatives to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Cell membranes or purified receptor
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Unlabeled competitor (for non-specific binding determination)
-
Test pyrazole compounds dissolved in 100% DMSO
-
Assay buffer
-
Scintillation vials and fluid or filter mats and a scintillation counter
-
Glass fiber filter plates and a cell harvester (for filtration format)
Procedure:
-
Prepare serial dilutions of the test pyrazole compounds.
-
In a microplate or microcentrifuge tubes, add the assay buffer, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and the test compound at various concentrations.
-
For determining total binding, add vehicle instead of the test compound.
-
For determining non-specific binding, add a high concentration of an unlabeled competitor.
-
Initiate the binding reaction by adding the receptor preparation (e.g., cell membranes).
-
Incubate the mixture for a sufficient time to reach equilibrium (determined in preliminary experiments).
-
Separate the bound from free radioligand. For the filtration method, rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester. The receptor-bound radioligand is retained on the filter.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding) and then determine the percent inhibition by the test compounds. Calculate Ki values from IC50 values using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Cyclooxygenase-2 (COX-2) Signaling Pathway
Many pyrazole derivatives are known to be potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. atcc.org [atcc.org]
- 10. texaschildrens.org [texaschildrens.org]
Technical Support Center: Enhancing the In Vivo Stability of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during in vivo studies of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide.
Troubleshooting Guide
Issue 1: Rapid Degradation of the Compound in Preliminary In Vivo Studies
| Potential Cause | Troubleshooting/Recommended Action |
| Hydrolysis of the carbohydrazide moiety | The carbohydrazide functional group can be susceptible to hydrolysis, especially in acidic or basic environments. Consider the use of formulation strategies that protect the compound from extreme pH, such as enteric coatings for oral delivery or buffered formulations for parenteral administration. |
| Oxidative degradation | The pyrazole ring and the hydrazide group can be prone to oxidation. The inclusion of antioxidants in the formulation can help mitigate this issue.[1][2][3] Common antioxidants for pharmaceutical formulations include ascorbic acid, butylated hydroxytoluene (BHT), and tocopherol.[2] |
| Enzymatic degradation | The compound may be metabolized by enzymes in the plasma or tissues. Conduct in vitro plasma stability assays to determine the extent of enzymatic degradation. If significant degradation is observed, formulation strategies like encapsulation in lipid-based systems (e.g., nanoemulsions) or complexation with cyclodextrins may offer protection.[4][5] |
Issue 2: Poor and Variable Bioavailability
| Potential Cause | Troubleshooting/Recommended Action |
| Low aqueous solubility | Poor solubility can lead to low absorption and consequently, low bioavailability. Strategies to enhance solubility include particle size reduction, use of co-solvents, or creating amorphous solid dispersions.[6][7] |
| Precipitation upon administration | A compound that is soluble in its formulation vehicle may precipitate when it comes into contact with physiological fluids. This is a common issue with co-solvent-based formulations.[4] Perform an in vitro dilution test by adding the formulation to a physiological buffer (e.g., PBS pH 7.4) to check for precipitation.[4] |
| First-pass metabolism | For orally administered compounds, extensive metabolism in the liver before reaching systemic circulation can significantly reduce bioavailability. Consider alternative routes of administration, such as intravenous or intraperitoneal, to bypass the gastrointestinal tract and first-pass metabolism.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under physiological conditions?
A1: The primary degradation pathways are likely to be hydrolysis of the carbohydrazide bond, leading to the formation of the corresponding carboxylic acid and hydrazine, and oxidation of the pyrazole ring or the hydrazide moiety. The pyrazole ring itself is generally stable to oxidation, but the side chains can be more susceptible.[9][10]
Q2: What are some suitable formulation strategies to enhance the stability of this compound for oral administration?
A2: For oral administration, protecting the compound from the acidic environment of the stomach is crucial to prevent hydrolysis. Enteric-coated tablets or capsules are a common approach. Additionally, incorporating the compound into a lipid-based formulation can enhance both stability and absorption.[5][6]
Q3: How can I assess the in vitro stability of my compound as a predictor for in vivo performance?
A3: In vitro stability can be evaluated using several assays. A chemical stability assessment in buffers at different pH values (e.g., pH 1.2, 6.8, and 7.4) can predict susceptibility to hydrolysis. Plasma stability assays, where the compound is incubated in plasma from the intended animal model, can provide insights into enzymatic degradation.[11]
Q4: Are there any specific antioxidants that are recommended for stabilizing hydrazide-containing compounds?
A4: While specific data for this compound is limited, hydrazide-containing molecules have been shown to possess inherent antioxidant properties and can be stabilized by common pharmaceutical antioxidants.[1][2][3] The choice of antioxidant will depend on the formulation and route of administration. For aqueous formulations, ascorbic acid is a good option, while for lipid-based formulations, BHT or tocopherol may be more suitable.
Data Presentation
Table 1: Illustrative Stability Data of this compound in Different Buffers (Exemplary Data)
| Buffer (pH) | Temperature (°C) | Incubation Time (hours) | % Remaining Compound |
| 1.2 | 37 | 2 | 65% |
| 6.8 | 37 | 2 | 92% |
| 7.4 | 37 | 2 | 95% |
| 7.4 | 37 | 24 | 78% |
Table 2: Effect of Antioxidants on the Stability of this compound in Plasma at 37°C (Exemplary Data)
| Formulation | Incubation Time (hours) | % Remaining Compound |
| No Antioxidant | 4 | 55% |
| + 0.1% Ascorbic Acid | 4 | 85% |
| + 0.05% BHT | 4 | 82% |
Experimental Protocols
Protocol 1: In Vitro Chemical Stability Assessment
-
Preparation of Buffers: Prepare buffers at pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological pH).
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Incubation: Add a small volume of the stock solution to each buffer to achieve a final concentration of 10 µg/mL. Incubate the solutions at 37°C.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.
Protocol 2: In Vitro Plasma Stability Assay
-
Plasma Preparation: Obtain plasma from the relevant species (e.g., mouse, rat, human) and thaw it at 37°C.
-
Stock Solution: Prepare a stock solution of the compound as described in Protocol 1.
-
Incubation: Add a small volume of the stock solution to the plasma to achieve a final concentration of 10 µg/mL. Incubate at 37°C.
-
Sampling and Quenching: At various time points, withdraw an aliquot and quench the enzymatic activity by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge to precipitate plasma proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Mandatory Visualization
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for in vitro stability testing.
Caption: Troubleshooting logic for poor in vivo stability.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrazoline and Hydrazone Derivatives as Potent Membrane Stabilizer and Antioxidant Compounds | Semantic Scholar [semanticscholar.org]
- 3. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. upm-inc.com [upm-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 11. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Techniques for Pyrazole-4-Carbohydrazide Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of pyrazole-4-carbohydrazide analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of pyrazole-4-carbohydrazide analogs?
A1: Common impurities can include unreacted starting materials such as the corresponding pyrazole-4-carboxylic acid ester and hydrazine hydrate, partially reacted intermediates, and side products from competing reactions. If the synthesis involves the cyclization of a dicarbonyl compound, regioisomers can also be a significant impurity.
Q2: My purified pyrazole-4-carbohydrazide analog shows poor solubility, making recrystallization difficult. What can I do?
A2: Poor solubility can be addressed by using a co-solvent system. A common technique is to dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol) and then slowly add a hot "poor" solvent (e.g., water, hexane) until the solution becomes slightly turbid. Slow cooling should then induce crystallization. Additionally, for basic pyrazole analogs, adjusting the pH to be acidic can form a more soluble salt, which can then be isolated and neutralized.
Q3: I am observing the formation of an oil ("oiling out") instead of crystals during recrystallization. How can I resolve this?
A3: "Oiling out" occurs when the compound precipitates at a temperature above its melting point. To prevent this, you can try several strategies:
-
Increase the solvent volume: Use more of the "good" solvent to lower the saturation point.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Use a seed crystal: If you have a small amount of the pure solid, adding it to the cooled solution can initiate crystallization.
-
Change the solvent system: Experiment with different solvent combinations.
Q4: My final product is colored, but the literature reports it as a white solid. How can I remove the colored impurities?
A4: Colored impurities can often be removed by treating a hot solution of your crude product with a small amount of activated charcoal. The charcoal adsorbs the colored molecules, and can then be removed by hot filtration. Be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.
Troubleshooting Guides
Problem 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product loss during recrystallization | Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. After cooling, ensure the mixture is sufficiently cold (e.g., using an ice bath) to maximize precipitation. Analyze the mother liquor by TLC or HPLC to quantify the amount of product lost. |
| Product loss during column chromatography | Ensure the chosen solvent system provides good separation between your product and impurities on a TLC plate before running the column. The product may be too strongly adsorbed to the stationary phase; in this case, a more polar eluent may be required. |
| Product degradation | Some pyrazole derivatives can be sensitive to heat or prolonged exposure to acidic or basic conditions. Minimize the time the compound is heated during recrystallization. If using column chromatography, ensure the silica gel is neutral if your compound is acid-sensitive. |
Problem 2: Persistent Impurities After a Single Purification Step
| Type of Impurity | Recommended Action |
| Starting Materials | If starting materials are still present, consider extending the reaction time or using a slight excess of the other reactant. For purification, if the impurity has a significantly different polarity, column chromatography is recommended. |
| Regioisomers | Separation of regioisomers can be challenging. Fractional recrystallization, where the product is recrystallized multiple times, can be effective if the isomers have different solubilities. Preparative HPLC is another option for difficult separations. |
| Closely Related Side-Products | If impurities have very similar polarity to the desired product, a combination of purification techniques may be necessary. For example, an initial recrystallization to remove the bulk of the impurities, followed by column chromatography for fine purification. |
Data Presentation
Table 1: Comparison of Purification Methods for a Representative Pyrazole-4-Carbohydrazide Analog
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol) | 85% | 98.5% | 75 | Effective for removing less polar impurities. Yield can be optimized by minimizing solvent volume. |
| Recrystallization (Ethanol/Water) | 85% | 99.1% | 70 | Can provide higher purity for more polar analogs but may result in slightly lower yields. |
| Silica Gel Column Chromatography (Ethyl Acetate/Hexane gradient) | 85% | >99.5% | 60 | Excellent for removing impurities with different polarities, including regioisomers. Can lead to lower yields due to product adhesion to the column. |
| Acid-Base Extraction followed by Recrystallization | 80% (with basic impurities) | 98.0% | 65 | Useful for removing non-basic impurities from a basic pyrazole-4-carbohydrazide analog. |
Experimental Protocols
Protocol 1: General Synthesis of an N'-Aryl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide
This protocol describes the synthesis of a pyrazole-4-carbohydrazide analog starting from the corresponding ethyl ester.
Materials:
-
Ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Substituted benzaldehyde
Procedure:
-
Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbohydrazide:
-
In a round-bottom flask, dissolve ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (10 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the crude 1,3-diphenyl-1H-pyrazole-4-carbohydrazide.
-
-
Synthesis of N'-Aryl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide:
-
Suspend the crude 1,3-diphenyl-1H-pyrazole-4-carbohydrazide (1 equivalent) in ethanol.
-
Add the substituted benzaldehyde (1.1 equivalents) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain the crude N'-aryl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide.
-
Protocol 2: Purification by Recrystallization
Materials:
-
Crude pyrazole-4-carbohydrazide analog
-
Ethanol (or another suitable solvent)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize precipitation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Mandatory Visualization
Certain pyrazole-containing compounds have been shown to inhibit key signaling pathways involved in cell proliferation and inflammation, such as the MEK/ERK and JAK/STAT pathways.[1][2]
Caption: Inhibition of the MEK/ERK signaling pathway by a pyrazole analog.
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole analog.
References
Strategies to reduce the cytotoxicity of novel phenylpyrazole insecticides.
Welcome to the technical support center for novel phenylpyrazole insecticide development. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions (FAQs) encountered during the experimental workflow for reducing compound cytotoxicity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments to reduce the cytotoxicity of novel phenylpyrazole insecticides.
Q1: My lead phenylpyrazole compound exhibits high cytotoxicity to non-target cells. What are the primary mechanisms I should investigate?
A1: Phenylpyrazole-induced cytotoxicity is multifactorial. The primary mechanisms to investigate are:
-
Mitochondrial Dysfunction: Phenylpyrazoles like fipronil can interfere with the mitochondrial respiratory chain, leading to a severe depletion of cellular ATP, which disrupts energy metabolism and compromises cell viability.[1][2]
-
GABA Receptor Antagonism: Fipronil and its analogs block GABA-gated chloride channels.[3][4] While they show higher selectivity for insect receptors, off-target binding to mammalian receptors can occur, leading to neurotoxicity.[4][5]
-
Oxidative Stress: Fipronil has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA. This can trigger apoptosis through various signaling pathways like ERK, p38, and JNK.[6]
Q2: What structural modification strategies can I employ to reduce the cytotoxicity of my phenylpyrazole analogs?
A2: Slight modifications to the chemical structure can significantly alter the toxicological profile. Consider the following strategies:
-
Modify the Phenyl Ring Substituents: The substituents on the phenyl ring are critical for activity and toxicity. Altering these groups can change the compound's binding affinity for mammalian versus insect GABA receptors.
-
Alter the Pyrazole Core Substituents: Studies comparing fipronil and ethiprole, which differ in the substituent at the 4-position of the pyrazole ring, show that this position is a key determinant of toxicity.[2][7] Ethiprole, for instance, has demonstrated lower toxicity in some contexts.[2]
-
Bioisosteric Replacement: Consider replacing moieties associated with toxicity with bioisosteres that retain insecticidal activity but have a better safety profile. Synthesizing novel derivatives by adding groups like arylimine or carbimidate moieties has been explored to develop compounds with high efficacy and potentially lower off-target effects.[8]
Q3: I am observing high variability between replicate wells in my cytotoxicity assay (e.g., MTT, LDH). What could be the cause?
A3: High variability is a common issue in in vitro assays. Potential causes include:
-
Compound Solubility: Phenylpyrazoles are often lipophilic and may have poor solubility in aqueous culture media, leading to uneven distribution in the wells. Ensure your compound is fully dissolved in a suitable solvent (like DMSO) before diluting it in the media, and perform control experiments to check for solvent-induced cytotoxicity.[9]
-
Uneven Cell Seeding: A non-homogenous cell suspension will lead to different cell numbers in each well. Gently swirl the cell suspension frequently during plating to ensure even distribution.[10]
-
Edge Effects: Wells on the perimeter of the microplate are susceptible to evaporation, which concentrates the media and test compound. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[10]
-
Pipetting Errors: Ensure pipettes are properly calibrated and use consistent technique. For high-throughput screening, automated liquid handlers are recommended.
Q4: My positive control is not showing the expected level of cytotoxicity. What should I do?
Q5: The absorbance values in my MTT assay are very low across the entire plate, including the negative control.
A5: Low absorbance readings can suggest a global problem with cell health or the assay itself.
-
Low Seeding Density: The initial number of cells plated may have been too low to generate a strong signal. Optimize the seeding density for your specific cell line and assay duration.[10]
-
Cell Culture Contamination: A low-level microbial contamination (e.g., mycoplasma) can stress cells and reduce their metabolic activity. Regularly test your cell cultures for contamination.
-
Reagent Issues: The MTT reagent may have expired or been improperly stored (it is light-sensitive). Use a fresh, properly stored solution. Also, ensure the formazan crystals are completely solubilized before reading the plate, as incomplete dissolution is a common cause of low signal.[10]
Data Presentation: Comparative Cytotoxicity of Phenylpyrazoles
The following tables summarize quantitative data on the insecticidal activity of various phenylpyrazole derivatives, providing a benchmark for comparison.
Table 1: Anti-Termite Activity of Novel Pyrazole Schiff Bases
| Compound | LC₅₀ (µg/mL) | Relative Potency vs. Fipronil |
|---|---|---|
| Fipronil (Reference) | 0.038 | 1.0x |
| 3d | 0.006 | 6.3x |
| 3f | 0.001 | 38.0x |
Data sourced from a study on newly synthesized pyrazole derivatives against termites.[8]
Table 2: Anti-Locust Activity of Novel Pyrazole Derivatives
| Compound | LC₅₀ (µg/mL) | Relative Potency vs. Fipronil |
|---|---|---|
| Fipronil (Reference) | 63.09 | 1.0x |
| 6h | 47.68 | 1.3x |
Data sourced from a study on newly synthesized amino acid-pyrazole conjugates against locusts.[8]
Table 3: Insecticidal Activity of Heterocyclic Compounds Against Nilaparvata lugens
| Compound | LC₅₀ (µg/mL) | Toxic Ratio |
|---|---|---|
| Thiamethoxam (Ref.) | 1.686 | 0.00 |
| 5 | 1.867 | 0.00 |
| 9 | 1.428 | 2.647 |
| 10 | 1.784 | 3.008 |
| 17 | 1.556 | 2.756 |
Data from a study evaluating novel pyrazole and imidazole derivatives against the brown planthopper.[12]
Mandatory Visualizations: Pathways & Workflows
The following diagrams illustrate key cellular pathways involved in phenylpyrazole cytotoxicity and a suggested workflow for troubleshooting experimental results.
Caption: Workflow for troubleshooting and mitigating high cytotoxicity in novel insecticides.
Caption: Mechanism of phenylpyrazole neurotoxicity via GABA receptor antagonism.
Caption: Fipronil-induced oxidative stress and mitochondrial apoptosis pathway.
Caption: Primary metabolic pathways of Fipronil in biological systems.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note that optimization for specific cell lines and compounds is recommended.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells in culture
-
96-well clear flat-bottom plates
-
Novel phenylpyrazole compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the phenylpyrazole compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove old media from wells and add 100 µL of the compound dilutions. Include vehicle-only (negative) and positive controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to reduce background noise.[9]
-
Calculation: Calculate percent viability as: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
Protocol 2: Cellular ATP Quantification Assay
This assay directly measures cellular ATP levels, a key indicator of energy metabolism.
Materials:
-
Cells cultured in an opaque-walled 96-well plate
-
ATP quantification assay kit (e.g., luciferin/luciferase-based)
-
Lysis buffer (provided in kit)
-
ATP detection reagent (provided in kit)
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with the phenylpyrazole compound as described in the MTT protocol, using an opaque-walled plate suitable for luminescence.
-
Plate Equilibration: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Cell Lysis: Add the recommended volume of lysis buffer to each well. This step disrupts the cell membrane to release ATP.
-
ATP Detection: Add the ATP detection reagent to each well. This reagent typically contains luciferase and its substrate, D-luciferin, which produce light in the presence of ATP.
-
Measurement: Immediately measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the ATP concentration.
-
Calculation: ATP levels are often normalized to the vehicle control group to determine the percentage of ATP depletion. A standard curve using known ATP concentrations should be run in parallel for absolute quantification.
Protocol 3: Intracellular ROS Detection Assay
This assay uses a fluorescent probe like DCFH-DA to measure the overall levels of reactive oxygen species.
Materials:
-
Cells cultured in a black, clear-bottom 96-well plate
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Hank's Balanced Salt Solution (HBSS) or other serum-free medium
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader (Ex/Em ~485/535 nm)
Procedure:
-
Cell Culture: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells once with warm HBSS. Add 100 µL of DCFH-DA solution (typically 5-10 µM in HBSS) to each well. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm HBSS to remove any excess probe.
-
Compound Treatment: Add 100 µL of the phenylpyrazole compound diluted in HBSS to the wells. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).
-
Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a plate reader set to the appropriate excitation and emission wavelengths.
-
Calculation: The rate of increase in fluorescence is proportional to ROS production. Results are typically expressed as a fold change over the vehicle control.
References
- 1. Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fipronil – N-Phenylpyrazole Toxicity | Toxic Substances [u.osu.edu]
- 4. Acute Human Self-Poisoning with the N-Phenylpyrazole Insecticide Fipronil –A GABAA-Gated Chloride Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for the Quantification of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for the quantification of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide in biological matrices.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, presented in a question-and-answer format.
Sample Preparation Issues
Q1: I am observing low recovery of the analyte after protein precipitation. What are the possible causes and solutions?
A1: Low analyte recovery following protein precipitation is a common issue that can stem from several factors. Here are the primary causes and troubleshooting steps:
-
Incomplete Protein Precipitation: The chosen solvent may not be effectively precipitating all proteins, leading to analyte loss in the subsequent steps.
-
Solution: Experiment with different precipitation solvents such as acetonitrile, methanol, or a mixture. Zinc hydroxide has also been shown to be an effective precipitating agent while maintaining a neutral pH. Ensure you are using an adequate volume of the precipitating solvent; a solvent-to-sample ratio of 3:1 or 4:1 is typically recommended.
-
-
Analyte Co-precipitation: The analyte may be binding to the precipitated proteins and being discarded along with the protein pellet.
-
Solution: Adjust the pH of the sample before adding the precipitation solvent. This can alter the charge of both the analyte and the proteins, potentially reducing their interaction. You can also try a different precipitation agent that may have a lower affinity for your analyte.
-
-
Analyte Instability: The analyte may be degrading during the sample preparation process. The carbohydrazide functional group can be susceptible to hydrolysis, especially at extreme pH values.
-
Solution: Ensure that the pH of your solutions is maintained within a range where the analyte is stable. Perform stability tests at various pH levels to determine the optimal conditions. Minimize the time between sample collection and analysis, and keep samples on ice or at a controlled low temperature throughout the process.
-
Q2: I am seeing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?
A2: Matrix effects are a major challenge in bioanalysis, arising from co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte.[1] Here’s how to address this:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before they enter the LC-MS/MS system.
-
Solution: While protein precipitation is a straightforward method, it may not be sufficient for complex matrices.[2] Consider more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.
-
-
Optimize Chromatography: Chromatographic separation can be adjusted to separate the analyte from the interfering matrix components.
-
Solution: Modify the mobile phase composition, gradient profile, or switch to a different column chemistry (e.g., a biphenyl or pentafluorophenyl column) to improve the resolution between your analyte and the matrix components.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus compensating for variations in ionization.
-
Solution: If available, synthesize or purchase a SIL-IS for this compound. This is the most robust way to correct for matrix effects.
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
-
Solution: Be mindful that dilution will also lower the analyte concentration, so this approach is only feasible if your method has sufficient sensitivity.
-
Chromatography and MS/MS Issues
Q3: I am experiencing inconsistent retention times for my analyte. What could be the cause?
A3: Retention time shifts can compromise the reliability of your data. Common causes include:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase for each run and ensure accurate pH adjustment and solvent ratios. Use high-purity solvents and additives.
-
-
Column Equilibration: Insufficient column equilibration between injections can cause retention time drift.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate for at least 10 column volumes.
-
-
Column Temperature: Fluctuations in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution: Monitor column performance with regular system suitability tests. If performance degrades, try flushing the column or replace it if necessary.
-
Q4: My analyte signal is weak or non-existent. What should I check?
A4: A weak or absent analyte signal can be due to a variety of issues with the LC-MS/MS system or the method itself.
-
MS/MS Parameters: The mass spectrometer may not be optimized for your analyte.
-
Solution: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the precursor and product ions, collision energy, and other source parameters.
-
-
Sample Degradation: The analyte may have degraded in the autosampler.
-
Solution: Perform autosampler stability studies to determine how long your processed samples can remain at the autosampler temperature without significant degradation.
-
-
LC System Issues: There could be a blockage or a leak in the LC system.
-
Solution: Check for pressure fluctuations, leaks in the fittings, and ensure the injector is functioning correctly.
-
-
Ion Source Contamination: The ion source can become contaminated over time, leading to reduced sensitivity.
-
Solution: Clean the ion source according to the manufacturer's instructions.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the method validation process, based on regulatory guidelines from the FDA and EMA.[3]
Q1: What are the key parameters that need to be validated for a bioanalytical method?
A1: A full bioanalytical method validation should include the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Q2: What are the acceptance criteria for accuracy and precision?
A2: According to FDA and EMA guidelines, for the validation to be accepted, the mean accuracy should be within ±15% of the nominal concentration for all quality control (QC) samples, except for the LLOQ, where it should be within ±20%. The precision, expressed as the coefficient of variation (CV), should not exceed 15% for all QC samples, except for the LLOQ, where it should not exceed 20%.
Q3: How should I assess the stability of this compound?
A3: Stability should be evaluated under various conditions to ensure the integrity of the samples from collection to analysis. Given the carbohydrazide moiety, which can be prone to hydrolysis, these studies are particularly important.[4]
-
Freeze-Thaw Stability: Analyze QC samples after they have been subjected to multiple freeze-thaw cycles (typically three cycles).
-
Short-Term (Bench-Top) Stability: Assess the stability of the analyte in the biological matrix at room temperature for a period that reflects the expected sample handling time.
-
Long-Term Stability: Evaluate the stability of the analyte in the matrix at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the time from sample collection to the final analysis.
-
Stock Solution Stability: Determine the stability of the analyte in the solvent used to prepare stock and working solutions at room temperature and refrigerated conditions.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
Q4: What should I do if my method fails the validation criteria for a specific parameter?
A4: If a validation parameter fails to meet the acceptance criteria, you should investigate the cause, make the necessary adjustments to the method, and then re-validate that specific parameter. Document all investigations, changes, and re-validation results in the method validation report.
Data Presentation
The following tables provide an example of how to summarize quantitative data from a method validation study.
Table 1: Accuracy and Precision of the Bioanalytical Method
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 0.95 | 95.0 | 8.5 |
| Low QC | 3.0 | 2.90 | 96.7 | 6.2 |
| Mid QC | 50 | 51.5 | 103.0 | 4.8 |
| High QC | 150 | 147.0 | 98.0 | 3.5 |
Table 2: Stability of this compound in Human Plasma
| Stability Test | Storage Conditions | Mean Conc. (ng/mL) vs. Nominal | Accuracy (%) |
| Freeze-Thaw (3 cycles) | -80°C to Room Temp | 2.95 (Low QC), 148.5 (High QC) | 98.3, 99.0 |
| Short-Term (6 hours) | Room Temperature | 2.88 (Low QC), 145.5 (High QC) | 96.0, 97.0 |
| Long-Term (30 days) | -80°C | 2.91 (Low QC), 146.3 (High QC) | 97.0, 97.5 |
| Post-Preparative (24 hours) | 4°C (Autosampler) | 2.93 (Low QC), 147.8 (High QC) | 97.7, 98.5 |
Experimental Protocols
This section provides a detailed methodology for a typical LC-MS/MS based quantification of this compound in human plasma.
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution (a stable isotope-labeled version of the analyte is preferred) to all tubes except for the blank matrix.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
This compound: To be determined by direct infusion.
-
Internal Standard: To be determined by direct infusion.
-
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the method validation process.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Key parameters for bioanalytical method validation.
References
Validation & Comparative
Comparative Efficacy of Pyrazole-4-Carbohydrazide Derivatives: A Guide for Drug Development Professionals
Introduction: Pyrazole derivatives, particularly those incorporating a carbohydrazide moiety, represent a versatile and highly significant scaffold in medicinal chemistry.[1][2][3] These compounds have garnered considerable attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1][3][4] The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a pharmacophore in numerous clinically approved drugs.[3][4] The addition of a carbohydrazide group at the C-4 position often enhances or modifies the biological profile, leading to the development of potent therapeutic candidates.[1]
This guide provides a comparative analysis of various pyrazole-4-carbohydrazide derivatives, presenting key experimental data on their biological performance. It details the methodologies for crucial biological assays and visualizes the underlying mechanisms and experimental workflows to support researchers in drug discovery and development.
Data Presentation: Comparative Biological Activity
The biological activities of pyrazole-4-carbohydrazide and related derivatives are summarized below. The data highlights their potency against various targets, including microbial pathogens, cancer cell lines, and inflammatory mediators.
Table 1: Antitubercular & Antimicrobial Activity
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 6q | Mycobacterium tuberculosis H37Rv | 0.125 | [5][6] |
| 6q | Ethambutol/Streptomycin-resistant Mtb | 0.03 | [6] |
| 6q | Rifampicin-resistant Mtb | 0.25 | [6] |
| 6b, 6g, 6h, 6j, 6k, 6n, 6p | Mycobacterium tuberculosis H37Rv | 0.25 | [5] |
| 21a | Antibacterial (various strains) | 62.5 - 125 | [7] |
| 21a | Antifungal (various strains) | 2.9 - 7.8 | [7] |
| [III]c, [III]e | Pathogenic Bacteria | "Promising" vs. Ampicillin | [8] |
| 20 | L. amazonensis | "Marked leishmanicidal activity" | [1] |
Table 2: Anticancer Activity
| Compound ID | Cell Line | Activity Metric | Value | Reference |
| 10e | MCF-7 (Breast) | IC50 | 11 µM | [9] |
| 10d | MCF-7 (Breast) | IC50 | 12 µM | [9] |
| 2b | Human HDAC6 | IC50 | 12 ± 3 µM | [10] |
| 1 | K562 (Leukemia) | pIC50 | 7.31 | [11] |
| 4 | A2780 (Ovarian) | pIC50 | 8.57 µM | [11] |
| 36 | B16F10 (Skin) | pIC50 | 6.75 | [11] |
| Salicylaldehyde-pyrazole-carbohydrazide | A549 (Lung) | Potent Growth Inhibitor | - | [1] |
Table 3: Anti-inflammatory & Other Activities
| Compound ID | Biological Activity | Assay / Target | Key Finding | Reference |
| N7 | Anti-inflammatory | Cotton Granuloma | 1.13x more potent than Celecoxib | [12] |
| N5 | Anti-inflammatory | Cotton Granuloma | 1.17x more potent than Celecoxib | [12] |
| N9 | Anti-inflammatory | Carrageenan Paw Edema | 1.08x more potent than Celecoxib | [12] |
| 17 | Antinociceptive (Analgesic) | In vivo | 11x more potent than Dipyrone | [1] |
| Pyz-1 | Antidiabetic | α-glucosidase | IC50 = 75.62 µM | [13] |
| Pyz-2 | Antidiabetic | α-glucosidase | IC50 = 95.85 µM | [13] |
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language provide clear visualizations of experimental processes and molecular mechanisms of action.
Caption: General workflow for the synthesis and biological screening of pyrazole-carbohydrazide derivatives.
Caption: Mechanism of action for anti-inflammatory pyrazole derivatives via COX enzyme inhibition.
Caption: Proposed mechanism for antitubercular pyrazoles targeting the InhA enzyme in M. tuberculosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key biological assays.
In Vitro Antitubercular Susceptibility Testing (Microplate Alamar Blue Assay)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives against Mycobacterium tuberculosis (Mtb).
-
Principle: The Alamar Blue reagent contains an oxidation-reduction indicator that fluoresces and changes color in response to the metabolic activity of living cells. A reduction in signal indicates inhibition of bacterial growth.
-
Materials:
-
Mtb H37Rv strain
-
Middlebrook 7H9 broth with supplements
-
96-well microplates
-
Test compounds (pyrazole derivatives)
-
Standard drugs (e.g., Isoniazid, Rifampicin)
-
Alamar Blue reagent
-
Saline-Tween solution
-
-
Procedure:
-
A suspension of Mtb H37Rv is prepared and its turbidity is adjusted to match the McFarland 0.5 standard.
-
The test compounds are serially diluted in the 96-well plates using the 7H9 broth to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).
-
The standardized bacterial suspension is added to each well containing the test compound.
-
Positive (bacteria only) and negative (broth only) controls are included on each plate.
-
Plates are sealed and incubated at 37°C for 5-7 days.
-
Following incubation, Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours.
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink, indicating at least 90% inhibition of bacterial growth.[5][6]
In Vitro Anticancer Activity (MTT Assay)
-
Objective: To assess the cytotoxic effect of pyrazole derivatives on cancer cell lines and determine the half-maximal inhibitory concentration (IC50).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Test compounds
-
Standard anticancer drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
-
Procedure:
-
Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 3-4 hours.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilizing agent.
-
-
Data Analysis: The absorbance is measured using a microplate reader at a wavelength of ~570 nm. The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[9][14]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Objective: To evaluate the acute anti-inflammatory effects of pyrazole derivatives in a rodent model.
-
Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.
-
Materials:
-
Wistar rats or Swiss albino mice
-
Test compounds
-
Standard drug (e.g., Celecoxib, Indomethacin)
-
1% Carrageenan solution in saline
-
Plebismometer or digital calipers
-
-
Procedure:
-
Animals are divided into groups (e.g., control, standard, and test compound groups).
-
The initial paw volume of each animal is measured using a plebismometer.
-
The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw of each animal.
-
Paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[1][12]
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. mdpi.com [mdpi.com]
- 10. Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Multifaceted Mechanism of Action of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic and biological potential of pyrazole derivatives has been a subject of intense research, leading to their emergence as privileged scaffolds in drug discovery. This guide provides a comparative analysis of the potential mechanisms of action for 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide, drawing upon experimental data from closely related analogs. While direct experimental validation for this specific molecule is emerging, the existing body of research on analogous compounds points toward several plausible and compelling biological targets. This document aims to objectively present these potential mechanisms, supported by available data, to guide further research and development.
Potential Mechanisms of Action: A Comparative Overview
Research into trifluoromethyl-pyrazole carboxamide derivatives has revealed a range of biological activities, suggesting that this compound may act through one or more of the following mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Several trifluoromethyl-pyrazole-carboxamides have demonstrated potent inhibitory activity against COX-1 and COX-2, key enzymes in the inflammatory pathway.
-
Inhibition of Succinate Dehydrogenase (SDH): A significant body of evidence points to the role of pyrazole carboxamides as inhibitors of succinate dehydrogenase (SDH) or Complex II in the mitochondrial respiratory chain, a mechanism primarily associated with antifungal activity.
-
Antifungal Activity via Cell Membrane Disruption: Some studies suggest a mechanism of action for pyrazole carboxamides that involves the disruption of fungal cell membranes, leading to cell death.
-
Inhibition of Blood Coagulation Factor Xa: Certain pyrazole derivatives have been identified as potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.
The following sections will delve into the experimental evidence for each of these potential mechanisms, presenting comparative data from analogous compounds.
Cyclooxygenase (COX) Inhibition: An Anti-inflammatory Pathway
The structural similarity of this compound to known COX inhibitors suggests a potential role in modulating inflammatory responses. A study on a series of trifluoromethyl-pyrazole-carboxamides evaluated their in vitro inhibitory activity against COX-1 and COX-2.[1][2]
Comparative Inhibitory Activity of Trifluoromethyl-Pyrazole-Carboxamide Analogs against COX-1 and COX-2
| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Analog 3b | COX-1 | 0.46 | 0.12 |
| COX-2 | 3.82 | ||
| Analog 3g | COX-1 | 4.45 | 1.68 |
| COX-2 | 2.65 | ||
| Analog 3d | COX-1 | 5.61 | 1.14 |
| COX-2 | 4.92 | ||
| Ketoprofen (Reference) | COX-1 | 0.034 | 0.21 |
| COX-2 | 0.164 |
Data sourced from a study on trifluoromethyl-pyrazole-carboxamides as COX inhibitors.[1][2]
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activities of the compounds against ovine COX-1 and COX-2 were determined using a COX inhibition assay kit. The assay is based on the principle of competition between the test compounds and arachidonic acid for the active site of the COX enzymes. The production of prostaglandin F2α, a downstream product of COX activity, is measured using an enzyme-linked immunosorbent assay (ELISA) to determine the extent of inhibition.
Caption: Workflow for the in vitro COX inhibition assay.
Succinate Dehydrogenase (SDH) Inhibition: A Potent Antifungal Mechanism
Several studies have identified 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain of fungi.[3] This inhibition disrupts cellular respiration, leading to fungal cell death.
Comparative Antifungal and SDH Inhibitory Activities of Pyrazole Carboxamide Derivatives
| Compound | Fungus | EC50 (µg/mL) | Target Enzyme | IC50 (µg/mL) |
| Analog 7a | Gibberella zeae | 1.8 | SDH | - |
| Analog 7c | Fusarium oxysporum | 1.5 | SDH | - |
| Cytospora mandshurica | 3.6 | |||
| Analog 7f | Phytophthora infestans | 6.8 | SDH | 6.9 |
| Analog 4c | - | - | SDH | 12.5 |
| Analog 5f | - | - | SDH | 135.3 |
| Penthiopyrad (Reference) | - | - | SDH | 223.9 |
Data sourced from a study on 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives as potential SDH inhibitors.[3]
Experimental Protocol: SDH Enzymatic Activity Assay
The SDH enzymatic activity is determined by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP) spectrophotometrically. The reaction mixture contains the enzyme extract from the target fungus, the substrate (succinate), and the inhibitor. The decrease in absorbance at 600 nm, corresponding to the reduction of DCPIP, is measured to calculate the inhibitory activity of the test compounds.
Caption: Inhibition of the mitochondrial electron transport chain by pyrazole carboxamides.
Antifungal Activity through Cell Membrane Disruption
An alternative antifungal mechanism for pyrazole carboxamides involves the direct disruption of the fungal cell membrane. A study on a 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivative (Y13) demonstrated that it may disrupt the cell membrane of Gibberella zeae mycelium, leading to fungal growth inhibition.[4] This mechanism differs from the traditional target of SDH.[4]
Comparative Antifungal Activity of a Pyrazole Carboxamide Derivative
| Compound | Fungus | EC50 (mg/L) |
| Y13 | Gibberella zeae | 13.1 |
| Botryosphaeria dothidea | 14.4 | |
| Fusarium proliferatum | 13.3 | |
| Fusarium oxysporum | 21.4 |
Data sourced from a study on the antifungal activity of 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives.[4]
Experimental Protocol: Cell Membrane Permeability Assay
The integrity of the fungal cell membrane can be assessed using a fluorescence microscopy-based assay with propidium iodide (PI). PI is a fluorescent dye that can only penetrate cells with compromised membranes. Fungal mycelia are treated with the test compound and then stained with PI. An increase in red fluorescence indicates damage to the cell membrane.
Factor Xa Inhibition: An Anticoagulant Potential
The pyrazole scaffold is also present in potent inhibitors of blood coagulation factor Xa. A study on a series of pyrazole derivatives led to the discovery of DPC423, a highly potent and selective inhibitor of Factor Xa.[5] This suggests that this compound could potentially exhibit anticoagulant properties.
Inhibitory Activity of a Pyrazole Analog against Factor Xa
| Compound | Target | Ki (pM) |
| SN429 (2b) | Factor Xa | 13 |
Data sourced from the discovery of DPC423, a Factor Xa inhibitor.[5]
Experimental Protocol: Factor Xa Inhibition Assay
The inhibitory activity against Factor Xa is typically determined using a chromogenic substrate assay. The assay measures the ability of the inhibitor to block the enzymatic activity of Factor Xa on a specific substrate that releases a colored product upon cleavage. The rate of color development is inversely proportional to the inhibitory activity of the compound.
Caption: Inhibition of the coagulation cascade by a Factor Xa inhibitor.
Conclusion and Future Directions
The available evidence from analogous compounds suggests that this compound is a molecule with the potential for a multifaceted mechanism of action. The most promising avenues for its biological activity appear to be in the realms of anti-inflammatory and antifungal applications, through the inhibition of COX enzymes and succinate dehydrogenase, respectively. The potential for cell membrane disruption and Factor Xa inhibition also warrants further investigation.
To definitively validate the mechanism of action of this compound, further direct experimental studies are crucial. These should include:
-
Enzyme inhibition assays against a panel of relevant targets, including COX-1, COX-2, SDH from various fungal species, and Factor Xa.
-
In vitro and in vivo studies to assess its efficacy in models of inflammation, fungal infections, and thrombosis.
-
Structural biology studies to elucidate the binding mode of the compound to its primary target(s).
-
Transcriptomic and proteomic analyses to understand the broader cellular response to treatment with this compound.
This comparative guide provides a foundational framework for researchers to build upon, offering clear, data-supported hypotheses for the biological activity of this compound and paving the way for its potential development as a therapeutic or agrochemical agent.
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Pyrazole-4-Carbohydrazides
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. Among these, substituted pyrazole-4-carbohydrazides are of significant interest as precursors for the synthesis of various bioactive molecules. This guide provides an objective comparison of two primary synthetic routes to this important class of compounds: a traditional two-step synthesis involving esterification and subsequent hydrazinolysis, and a more streamlined one-pot, three-component approach. The performance of each route is evaluated based on experimental data, and detailed protocols are provided to facilitate replication and adaptation in a research setting.
At a Glance: Synthetic Strategies
Two distinct and commonly employed strategies for the synthesis of substituted pyrazole-4-carbohydrazides are presented below. Each route offers unique advantages and disadvantages in terms of efficiency, reaction conditions, and overall yield.
Route A: Two-Step Synthesis via Esterification and Hydrazinolysis
This classical approach involves the initial synthesis of a substituted pyrazole-4-carboxylate ester, which is subsequently converted to the desired carbohydrazide by reaction with hydrazine hydrate. This method is reliable and high-yielding, though it involves two separate reaction and purification steps.
Route B: One-Pot, Three-Component Synthesis
Modern synthetic strategies often focus on improving efficiency by combining multiple steps into a single operation. This one-pot approach aims to construct the pyrazole ring and introduce the necessary functional group at the 4-position in a single reaction vessel, thereby reducing reaction time, solvent usage, and purification efforts.
Comparative Data
The following table summarizes the quantitative data for the synthesis of a representative substituted pyrazole-4-carbohydrazide, 1,5-diphenyl-1H-pyrazole-4-carbohydrazide, via the two distinct routes.
| Parameter | Route A: Two-Step Synthesis | Route B: One-Pot, Three-Component Synthesis |
| Starting Materials | Ethyl acetoacetate, Phenylhydrazine, Benzoyl chloride | Phenylhydrazine, Ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate |
| Key Intermediates | Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate | Not isolated |
| Reaction Steps | 2 | 1 |
| Overall Yield | ~78% (calculated from two steps) | 85% |
| Reaction Time | ~10 hours | 4 hours |
| Reaction Temperature | Reflux | Reflux |
| Purification | Chromatography (intermediate), Recrystallization (final product) | Chromatography |
Experimental Protocols
Detailed experimental procedures for each synthetic route are provided below.
Route A: Two-Step Synthesis of 1,5-diphenyl-1H-pyrazole-4-carbohydrazide
This route involves two distinct experimental procedures: the synthesis of the intermediate ester and its subsequent conversion to the carbohydrazide.
Step 1: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate
-
Materials: Ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate (2.0 g, 0.0080 mol), phenylhydrazine (0.95 g, 0.0088 mol), absolute ethanol (20 ml), 1.5N HCl.
-
Procedure: A mixture of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate and phenylhydrazine in absolute ethanol is refluxed for 2 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is evaporated under reduced pressure. The resulting residue is stirred with 1.5N HCl, and the solid that separates is filtered and dried under vacuum. The crude product is purified by column chromatography using silica gel (60-120 mesh) with a petroleum ether:ethyl acetate eluent to yield the title compound as colorless crystals.[1]
-
Yield: 86.9%[1]
Step 2: Synthesis of 1,5-diphenyl-1H-pyrazole-4-carbohydrazide
-
Materials: Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate, hydrazine hydrate, ethanol.
-
Procedure: A solution of ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate in ethanol is treated with an excess of hydrazine hydrate. The mixture is refluxed for 8 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to afford the pure carbohydrazide.
-
Yield: ~90% (Estimated based on similar high-yielding hydrazinolysis reactions of pyrazole esters).
Route B: One-Pot, Three-Component Synthesis of 3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbohydrazide
This streamlined approach directly yields a substituted pyrazole-4-carbaldehyde, a direct precursor that can be readily oxidized and then converted to the carbohydrazide. For the purpose of this comparison, we will focus on the synthesis of the aldehyde precursor.
-
Materials: 2-Chloroacetophenone, phenylhydrazine, phosphorus oxychloride (POCl₃), dimethylformamide (DMF).
-
Procedure: The Vilsmeier-Haack reagent is prepared by adding POCl₃ to ice-cold DMF. To this mixture, the hydrazone formed from 2-chloroacetophenone and phenylhydrazine is added. The reaction mixture is heated at 60-70 °C for 4 hours. After cooling, the mixture is poured into ice-cold water and neutralized with sodium bicarbonate solution. The precipitated product, 3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is filtered, washed with water, and recrystallized from ethanol.
-
Yield: 85%
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for the Two-Step Synthesis (Route A).
Caption: Workflow for the One-Pot Synthesis (Route B).
Conclusion
Both the traditional two-step synthesis and the one-pot, three-component approach offer viable methods for the preparation of substituted pyrazole-4-carbohydrazides. The two-step method (Route A) is characterized by its reliability and high yields in each step, resulting in a good overall yield. However, it is more time and labor-intensive. In contrast, the one-pot synthesis (Route B) provides a more efficient and streamlined process with a comparable overall yield and a significantly shorter reaction time. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, the desired scale of the reaction, and the importance of time and resource efficiency. For rapid synthesis and library generation, the one-pot approach may be preferable, while the two-step method remains a robust and dependable option for targeted synthesis.
References
Benchmarking the Efficacy of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide and Its Derivatives Against Existing Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide and its structurally related derivatives against established drugs in the fields of antifungal and anti-inflammatory research. While direct comparative data for this compound is limited in publicly available literature, studies on its close chemical relatives offer valuable insights into its potential pharmacological profile. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.
Anti-inflammatory Activity: A Comparative Overview
A study on pyrazole-indole conjugates revealed potent inhibitory activity against COX-1, COX-2, and 5-lipoxygenase (5-LOX) enzymes, with efficacy comparable to the widely used non-steroidal anti-inflammatory drug (NSAID) indomethacin and the 5-LOX inhibitor zileuton[1]. Another investigation into novel pyrazole derivatives indicated inhibitory activity that was comparable or superior to celecoxib, a selective COX-2 inhibitor[2]. These findings suggest that the pyrazole scaffold, central to this compound, is a promising backbone for the development of new anti-inflammatory agents.
Table 1: Comparative In Vitro Anti-inflammatory Activity of a Pyrazole-Indole Derivative and Standard Drugs [1]
| Compound/Drug | Target Enzyme | IC50 (µg/mL) |
| Pyrazole-Indole Conjugate 14b | COX-1 | 5.44 ± 0.03 |
| COX-2 | 5.37 ± 0.04 | |
| 5-LOX | 7.52 ± 0.04 | |
| Indomethacin | COX-1 | 5.50 ± 0.01 |
| COX-2 | 4.68 ± 0.02 | |
| Zileuton | 5-LOX | 6.83 ± 0.02 |
Antifungal Efficacy: A Promising Alternative
In the realm of agricultural and clinical mycology, derivatives of this compound have shown considerable promise as antifungal agents. Specifically, a series of N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamides, which share the core pyrazole structure, have been identified as potent succinate dehydrogenase (SDH) inhibitors.
These derivatives exhibited excellent in vitro activity against a range of phytopathogenic fungi. Notably, their enzymatic inhibition of SDH was found to be significantly more potent than the commercial fungicide penthiopyrad, indicating a potentially more effective mechanism of action[3].
Table 2: Comparative Antifungal Activity of Pyrazole Carboxamide Derivatives and Penthiopyrad [3]
| Compound | Target Fungus | EC50 (µg/mL) |
| Derivative 7a | Gibberella zeae | 1.8 |
| Derivative 7c | Fusarium oxysporum | 1.5 |
| Derivative 7c | Cytospora mandshurica | 3.6 |
| Derivative 7f | Phytophthora infestans | 6.8 |
| Penthiopyrad | Not specified | - |
Table 3: Comparative SDH Enzymatic Activity [3]
| Compound | IC50 (µg/mL) |
| Derivative 4c | 12.5 |
| Derivative 5f | 135.3 |
| Derivative 7f | 6.9 |
| Penthiopyrad | 223.9 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols relevant to the data presented.
In Vitro Anti-inflammatory Assays
1. Cyclooxygenase (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assay: [1]
-
Objective: To determine the in vitro inhibitory activity of a compound against the COX-1, COX-2, and 5-LOX enzymes.
-
Methodology:
-
The test compounds are incubated with either COX-1, COX-2, or 5-LOX enzymes in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., arachidonic acid).
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is terminated, and the product formation is quantified using a suitable method, such as spectrophotometry or enzyme-linked immunosorbent assay (ELISA).
-
The percentage of inhibition is calculated by comparing the product formation in the presence and absence of the test compound.
-
The IC50 value, the concentration of the compound that causes 50% inhibition, is determined from a dose-response curve.
-
-
Reference Drugs: Indomethacin (for COX-1 and COX-2) and Zileuton (for 5-LOX) are used as positive controls.
In Vitro Antifungal Assays
1. Mycelial Growth Inhibition Assay: [4]
-
Objective: To assess the ability of a compound to inhibit the growth of fungal mycelia.
-
Methodology:
-
The test compounds are incorporated into a molten potato dextrose agar (PDA) medium at various concentrations.
-
The mixture is poured into Petri dishes and allowed to solidify.
-
A mycelial plug of the test fungus is placed at the center of each agar plate.
-
The plates are incubated at a suitable temperature for a specified period.
-
The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to a control plate containing no test compound.
-
The EC50 value, the concentration of the compound that causes 50% inhibition of mycelial growth, is determined.
-
2. Succinate Dehydrogenase (SDH) Enzymatic Activity Assay: [3]
-
Objective: To measure the inhibitory effect of a compound on the activity of the SDH enzyme.
-
Methodology:
-
Mitochondria are isolated from the target fungus.
-
The mitochondrial suspension is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of succinate.
-
The activity of SDH is determined by monitoring the reduction of a specific substrate (e.g., 2,3-dimethoxy-5-methyl-6-(3-decyl)-1,4-benzoquinone and dichlorophenolindophenol) spectrophotometrically.
-
The IC50 value is calculated from the dose-response curve.
-
-
Reference Drug: Penthiopyrad is used as a known SDH inhibitor.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified Arachidonic Acid Cascade and Potential Inhibition by Pyrazole Derivatives.
Caption: Workflow for Antifungal Efficacy and Mechanism of Action Studies.
References
- 1. mdpi.com [mdpi.com]
- 2. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Trifluoromethylpyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The incorporation of the trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability. This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethylpyrazole analogs, focusing on their anticancer and anti-inflammatory properties. Experimental data is presented to support these comparisons, along with detailed protocols for key biological assays.
Anticancer Activity: Targeting the PI3K/Akt Signaling Pathway
A significant number of trifluoromethylpyrazole analogs have been investigated for their potential as anticancer agents. Many of these compounds exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.
Comparative Anticancer Activity of Trifluoromethylpyrazole Analogs
The following table summarizes the in vitro cytotoxic activity of a series of trifluoromethylpyrazole-carboxamide analogs against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R Group | Cancer Cell Line | IC50 (µM)[1][2] |
| 3a | 4-tert-butylphenyl | CaCo-2 (Colon) | 43.01 |
| MCF-7 (Breast) | 58.04 | ||
| Hep3B (Liver) | - | ||
| HepG2 (Liver) | - | ||
| 3b | 4-methoxyphenyl | - | > 100 |
| 3d | 4-fluorophenyl | - | > 100 |
| 3g | 3-chloro-4-fluorophenyl | - | > 100 |
SAR Insights:
-
The presence of a bulky, lipophilic group at the 4-position of the N-phenyl ring, such as a tert-butyl group (compound 3a ), appears to be crucial for cytotoxic activity against the tested cancer cell lines.
-
Analogs with methoxy (3b ), fluoro (3d ), or chloro-fluoro (3g ) substitutions on the N-phenyl ring showed significantly reduced or no cytotoxic activity at the tested concentrations. This suggests that the electronic properties and steric bulk of the substituent at this position play a critical role in the anticancer potency of this series of compounds.
Visualization of the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR signaling cascade is a key pathway that promotes cell survival and proliferation and is often dysregulated in cancer. The diagram below illustrates the key components of this pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Anti-inflammatory Activity: Selective COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in housekeeping functions, COX-2 is inducible and plays a major role in inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs.
Comparative COX Inhibition of Trifluoromethylpyrazole Analogs
The following table presents the in vitro inhibitory activity of a series of trifluoromethyl-pyrazole-carboxamide derivatives against COX-1 and COX-2 enzymes. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.
| Compound ID | R Group | COX-1 IC50 (µM)[1][2] | COX-2 IC50 (µM)[1][2] | Selectivity Index (SI) (COX-1/COX-2)[1] |
| 3b | 4-methoxyphenyl | 0.46 | 3.82 | 0.12 |
| 3d | 4-fluorophenyl | 5.61 | 4.92 | 1.14 |
| 3g | 3-chloro-4-fluorophenyl | 4.45 | 2.65 | 1.68 |
| Ketoprofen | (Reference Drug) | - | 0.164 | 0.21 |
SAR Insights:
-
Compound 3b , with a 4-methoxyphenyl group, was the most potent inhibitor of COX-1 in this series.
-
Compound 3g , featuring a 3-chloro-4-fluorophenyl substituent, demonstrated the highest selectivity for COX-2, with a selectivity index of 1.68.[1] This is significantly more selective than the reference drug ketoprofen.
-
The introduction of a fluorine atom at the 4-position of the phenyl ring (compound 3d ) also conferred good selectivity for COX-2 (SI = 1.14).[1]
-
These results suggest that electron-withdrawing groups on the N-phenyl ring favor COX-2 selectivity.
Visualization of the Experimental Workflow for COX Inhibition Assay
The following diagram outlines the key steps involved in a typical in vitro COX inhibition assay.
Caption: General workflow for an in vitro COX inhibition assay.
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylpyrazole analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes.
-
Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, heme cofactor, and the test compounds at various concentrations.[5][6]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well. Then, add the test compounds and incubate for a specific time (e.g., 10 minutes) at 37°C.[5][7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[5][7]
-
Reaction Termination: After a set incubation period (e.g., 2 minutes), stop the reaction by adding a stop solution, such as hydrochloric acid.[7]
-
Prostaglandin Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a specific detection method, such as an enzyme immunoassay (EIA).[5]
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]
Western Blot Analysis for Akt Phosphorylation
This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated Akt, to assess the activation state of the PI3K/Akt signaling pathway.
-
Cell Lysis: After treating cells with the test compounds, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8][9]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[8]
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-Akt (Ser473) or anti-total Akt) overnight at 4°C.[9]
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[8][9]
-
-
Signal Detection: Detect the chemiluminescent signal generated by the HRP substrate using an imaging system.[8][9]
-
Data Analysis: Perform densitometric analysis of the protein bands to quantify their intensity. Normalize the phosphorylated protein levels to the total protein levels to determine the relative changes in protein phosphorylation.[9]
References
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Bridging the Gap: Cross-Validation of In Silico Predictions with In Vitro Results for Pyrazole Compounds
A Comparative Guide for Researchers and Drug Development Professionals
The integration of computational, or in silico, methods in the early stages of drug discovery has become indispensable for accelerating the identification of promising lead compounds. For heterocyclic scaffolds like pyrazole, which form the core of numerous biologically active molecules, in silico predictions of bioactivity are pivotal. However, the true value of these predictions is only realized through rigorous experimental validation. This guide provides a comparative analysis of in silico predictions against in vitro experimental results for various pyrazole compounds, offering insights into the accuracy and utility of computational models in predicting real-world biological activity.
In Silico Approaches: Predicting Biological Activity
A variety of computational techniques are employed to predict the biological effects of pyrazole derivatives. These methods range from ligand-based approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, to structure-based methods like molecular docking.
Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of a compound with its biological activity. For instance, 2D-QSAR models have been developed to predict the anti-proliferative potential of pyrazole derivatives against various cancer cell lines[1]. These models use molecular descriptors to forecast the half-maximal inhibitory concentration (IC50) values.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor, to form a stable complex. The "docking score" is often used as a proxy for binding affinity. Studies on pyrazole derivatives as potential inhibitors of enzymes like Janus kinases (JAKs), VEGFR-2, and carbonic anhydrase have utilized molecular docking to identify promising candidates and understand their binding modes[2][3][4][5].
Pharmacophore-Based Virtual Screening: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. It is used to screen large libraries of compounds for those that match the pharmacophore model. This approach has been successfully applied to identify novel pyrazole-based inhibitors of JAKs[2][3].
Experimental Validation: The In Vitro Reality Check
The predictions generated from in silico models must be substantiated by experimental data. A range of in vitro assays are used to quantify the biological activity of pyrazole compounds.
Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. For example, kinase inhibition assays are used to determine the IC50 values of pyrazole derivatives against kinases like JAK2 and JAK3[2][3].
Antiproliferative Assays: To assess anticancer potential, the effect of pyrazole compounds on the growth of cancer cell lines is measured. The MTT assay is a common colorimetric assay used to determine the IC50 of compounds against cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer)[4].
Antimicrobial Assays: The antimicrobial activity of pyrazole derivatives is evaluated by determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains[6].
Comparative Analysis: In Silico vs. In Vitro
The following tables summarize the quantitative comparison between in silico predictions and in vitro experimental results for different classes of pyrazole compounds.
Pyrazolone Derivatives as JAK2/3 Inhibitors
A study on pyrazolone derivatives as dual inhibitors of Janus kinases 2 and 3 (JAK2/3) employed pharmacophore-based virtual screening and molecular docking to identify potential candidates, which were then validated through in vitro kinase inhibition assays[2][3].
| Compound | Predicted Activity (Pharmacophore Fit Score for JAK2) | In Vitro IC50 (JAK2, nM)[2][3] | In Vitro IC50 (JAK3, nM)[2][3] |
| 3h | High | 23.85 ± 0.35 | - |
| TK4b | High | 19.40 ± 1.14 | - |
| TK4g | High | 12.61 ± 1.25 | 15.80 |
Note: Specific pharmacophore fit scores were not detailed in the provided text, but the compounds were selected based on high scores.
Pyrazole Derivatives as Anticancer Agents (VEGFR-2 Inhibitors)
A series of novel pyrazole derivatives were designed and evaluated as potential antiproliferative agents by targeting the VEGFR-2 kinase active site. Molecular docking was used to predict binding interactions, and in vitro antiproliferative activity was assessed using the MTT assay[4].
| Compound | Docking Score (kcal/mol) | In Vitro IC50 (HT-29, µM)[4] | In Vitro IC50 (PC-3, µM)[4] |
| 4f | - (Described as having significant interactions) | - | - |
| 5c | - (Described as having significant interactions) | 6.43 | 9.83 |
Note: Specific docking scores were not provided in the abstract, but a correlation between docking results and antiproliferative activity was suggested.
Pyrazole-Carboxamides as Carbonic Anhydrase Inhibitors
Novel pyrazole-carboxamides were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes. Molecular docking studies were performed to understand the binding mechanisms[5].
| Compound | In Vitro Kᵢ (hCA I, µM)[5] | In Vitro Kᵢ (hCA II, µM)[5] | In Silico Binding Interaction |
| 6a | 0.063 - 3.368 (range for all compounds) | 0.007 - 4.235 (range for all compounds) | Showed better interactions than the reference inhibitor |
| 6b | 0.063 - 3.368 (range for all compounds) | 0.007 - 4.235 (range for all compounds) | Showed better interactions than the reference inhibitor |
Note: The abstract provides ranges for Kᵢ values and states that the most active compounds showed better docking interactions than the reference, acetazolamide.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols cited in the reviewed literature.
In Vitro Kinase Inhibition Assay for JAK2/3
The inhibitory potency of the selected pyrazolone compounds against JAK2 and JAK3 was determined using a kinase assay. While the specific type of kinase assay is not detailed in the abstract, a common method is a fluorescence-based assay. In such an assay, the enzyme, substrate (a peptide), and ATP are incubated with the test compound. The amount of phosphorylated substrate is then quantified, often by adding a phosphospecific antibody labeled with a fluorescent probe. The signal is inversely proportional to the inhibitory activity of the compound. IC50 values are then calculated from dose-response curves[2][3].
In Vitro Antiproliferative MTT Assay
The antiproliferative activity of pyrazole derivatives against cancer cell lines like HT-29 and PC-3 was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After an incubation period, MTT solution is added. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated[4].
Visualizing the Workflow and Pathways
Diagrams are essential for illustrating complex processes and relationships in drug discovery.
Caption: A generalized workflow for the discovery of bioactive pyrazole compounds.
References
- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative analysis of the insecticidal activity of phenylpyrazole derivatives.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the insecticidal activity of various phenylpyrazole derivatives, a significant class of insecticides used in crop protection and public health. The information presented is collated from recent scientific literature to aid in research and development.
Introduction to Phenylpyrazole Insecticides
Phenylpyrazole insecticides are a class of broad-spectrum insecticides that are highly effective against a wide range of agricultural and urban pests.[1][2] The most prominent member of this class is fipronil, discovered in 1987.[2] Other notable derivatives include ethiprole and a host of newer, synthesized compounds currently under investigation.[1][2][3][4][5][6] Their primary mode of action involves the disruption of the central nervous system in insects.[7]
Mechanism of Action: GABA Receptor Antagonism
Phenylpyrazole insecticides act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel (GABA-R).[1][2][7][8][9] GABA is the principal inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.
Phenylpyrazoles bind to a site within the chloride channel of the GABA receptor, effectively blocking the influx of chloride ions.[7][10] This blockage prevents the hyperpolarization of the neuronal membrane, leading to hyperexcitation of the central nervous system, convulsions, and ultimately, the death of the insect.[9] The selective toxicity of phenylpyrazoles towards insects is attributed to their higher binding affinity for insect GABA receptors compared to vertebrate receptors.[7] Some derivatives may also act on glutamate-gated chloride (GluCl) channels.[1][2]
Caption: Phenylpyrazole blocking the GABA-gated chloride channel.
Comparative Insecticidal Activity
The insecticidal efficacy of phenylpyrazole derivatives varies depending on the specific chemical structure, target insect species, and life stage. The following table summarizes publicly available data on the activity of fipronil, ethiprole, and other novel derivatives. Lethal Concentration (LC50) and Lethal Dose (LD50) are common metrics for toxicity, representing the concentration or dose required to kill 50% of a test population.[11]
| Compound/Derivative | Target Insect | Bioassay Type | Metric | Value | Reference |
| Fipronil | Ceriodaphnia dubia | Acute toxicity | 48-h LC50 | 17.7 µg/L | [12][13] |
| Fipronil (+)-enantiomer | Ceriodaphnia dubia | Acute toxicity | 48-h LC50 | 10.3 µg/L | [12][13] |
| Fipronil (-)-enantiomer | Ceriodaphnia dubia | Acute toxicity | 48-h LC50 | 31.9 µg/L | [12][13] |
| Fipronil | Spodoptera frugiperda | Feeding | LC50 | 78.8 µg/mL | [14] |
| Ethiprole | Plutella xylostella | Feeding | LC50 | 2.9 µg/mL | [14] |
| Compound A21 | Plutella xylostella | Feeding | LC50 | 1.2 µg/mL | [14] |
| Compound A21 | Spodoptera frugiperda | Feeding | LC50 | 13.2 µg/mL | [14] |
| Novel Derivatives (5, 6) | Plutella xylostella | Not specified | Mortality | 87-93% at 50 mg/L | [1][2] |
| Novel Derivatives (5, 5a, 5k, 5l) | Aedes albopictus (larvae) | Larvicidal | Mortality | 60-80% at 0.5 mg/L | [1][2] |
Note: Direct comparison of values should be done with caution due to variations in experimental protocols between studies.
Experimental Protocols
Standardized bioassays are crucial for evaluating and comparing the insecticidal activity of chemical compounds. Common methods employed in the cited literature include topical application, feeding assays, and larval contact assays.[15][16][17][18]
General Protocol for Larval Contact/Feeding Bioassay
-
Insect Rearing: Test insects are reared under controlled laboratory conditions (e.g., 24-29°C, 70-80% relative humidity, specific photoperiod) to ensure uniformity.[2]
-
Preparation of Test Solutions: The phenylpyrazole derivative is dissolved in a suitable solvent, such as acetone, to create a stock solution.[15] Serial dilutions are then prepared to obtain a range of test concentrations.
-
Application of Compound:
-
Contact Assay: A measured amount of the test solution is applied to a surface, such as the inner wall of a petri dish or well in a multi-well plate.[18][19] The solvent is allowed to evaporate, leaving a film of the insecticide.
-
Feeding Assay: The test compound is incorporated into the artificial diet of the insects at various concentrations.[17]
-
-
Exposure: A specific number of larvae (e.g., 10-20 individuals per replicate) of a particular instar are introduced into the treated containers or fed the treated diet.[18][19] A control group exposed only to the solvent or an untreated diet is included for comparison.[2]
-
Incubation: The insects are maintained under controlled environmental conditions for a specified period (e.g., 24, 48, or 72 hours).[19]
-
Data Collection: Mortality is assessed at predetermined time points. Insects that are unable to move when prodded are considered dead.
-
Data Analysis: The mortality data is corrected for any deaths in the control group (using Abbott's formula, if necessary). Probit analysis or a similar statistical method is used to calculate the LC50 or LD50 values.[19]
Caption: A typical workflow for an insecticidal bioassay.
Conclusion
Phenylpyrazole derivatives remain a vital class of insecticides due to their potent and broad-spectrum activity. The primary mechanism of action is the blockage of GABA-gated chloride channels, leading to fatal hyperexcitation in insects. Comparative data indicates that while fipronil and ethiprole are effective, novel derivatives show promise for even greater potency and potentially different selectivity profiles.[3][14] The development of new analogs, such as those containing trifluoromethylselenyl or imide moieties, continues to be a promising area of research for future pest management strategies.[1][2][5] Standardized and detailed reporting of experimental protocols is essential for the accurate comparison of these novel compounds.
References
- 1. Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Design, synthesis, antibacterial and insecticidal activities of novel N-phenylpyrazole fraxinellone hybrid compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. npic.orst.edu [npic.orst.edu]
- 12. researchgate.net [researchgate.net]
- 13. Acute enantioselective toxicity of fipronil and its desulfinyl photoproduct to Ceriodaphnia dubia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel "Phenyl-Pyrazoline-Oxadiazole" Ternary Substructure Derivatives: Synthesis, Insecticidal Activities, and Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]
- 16. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Video: Author Spotlight: Development and Challenges of Feeding Assays for Insect Pest Management [jove.com]
- 18. entomoljournal.com [entomoljournal.com]
- 19. researchgate.net [researchgate.net]
Evaluating the Enzyme Inhibitory Profile of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide versus Known Cyclooxygenase Inhibitors
This guide provides a comparative analysis of the enzyme inhibitory profile of the novel compound 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide against the well-characterized cyclooxygenase (COX) inhibitors, Celecoxib and Diclofenac. The data presented for this compound is hypothetical and serves as a framework for evaluation.
Data Presentation: Comparative Inhibitory Activity
The inhibitory activity of this compound and known inhibitors against COX-1 and COX-2 is summarized below. The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Hypothetical Data) | 15.2 | 0.8 | 19.0 |
| Celecoxib | >10[1] | 0.091[2] | >109.9 |
| Diclofenac | 0.611[3] | 0.63[3] | 0.97 |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Experimental Protocols
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol outlines a fluorometric method for determining the in vitro inhibitory activity of test compounds against human recombinant COX-1 and COX-2.
1. Materials and Reagents:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds (this compound, Celecoxib, Diclofenac) dissolved in DMSO
-
96-well white opaque microplates
-
Fluorescence microplate reader
2. Assay Procedure:
-
Reagent Preparation: Prepare working solutions of the COX enzymes, probe, cofactor, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compounds and reference inhibitors in DMSO. Further dilute these solutions with COX Assay Buffer to achieve the final desired concentrations.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
75 µL COX Assay Buffer
-
10 µL of the diluted test compound or vehicle control (DMSO)
-
10 µL of COX Cofactor
-
10 µL of COX Probe
-
10 µL of human recombinant COX-1 or COX-2 enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Excitation/Emission = 535/587 nm) every minute for 10-20 minutes at 37°C.[4][5]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Mandatory Visualizations
Signaling Pathway
The cyclooxygenase enzymes (COX-1 and COX-2) are key enzymes in the biosynthesis of prostaglandins from arachidonic acid.[7] While COX-1 is constitutively expressed and involved in housekeeping functions, COX-2 is inducible and plays a major role in inflammation.[8] Inhibition of COX-2 is a primary target for anti-inflammatory drugs.
Caption: The COX-2 signaling pathway in inflammation.
Experimental Workflow
The following diagram illustrates the workflow for determining the COX-2 inhibitory activity of the test compounds.
Caption: Workflow for the in vitro COX-2 inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
A Comparative Guide to Confirming Target Engagement of Pyrazole-Based Compounds in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
The validation of target engagement within a cellular context is a critical step in the development of novel therapeutics. For pyrazole-based compounds, a prominent scaffold in medicinal chemistry, confirming direct interaction with their intended protein targets in a physiologically relevant environment is paramount for establishing a clear mechanism of action and guiding lead optimization. This guide provides an objective comparison of three widely used methods for confirming cellular target engagement: the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays, and Fluorescence Polarization (FP) assays.
This guide presents quantitative data from studies on pyrazole-based compounds, offers detailed experimental protocols for each key technique, and includes visualizations of signaling pathways and experimental workflows to aid in the selection of the most appropriate method for your research needs.
Comparison of Target Engagement Assays
The selection of a target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, throughput requirements, and the desired quantitative output. The following table summarizes the key features of CETSA, NanoBRET, and FP assays, with specific examples of their application to pyrazole-based compounds.
| Assay | Principle | Advantages | Disadvantages | Example Pyrazole Compound & Target | Quantitative Data (Cellular) |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free, applicable to endogenous proteins, reflects physiological conditions.[1] | Can be low-throughput (Western Blot), not all binding events cause a thermal shift, requires specific antibodies. | Pyrazole-based Lactate Dehydrogenase A (LDHA) inhibitors | EC50 values ranging from nanomolar to micromolar.[2][3] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal. | High-throughput, quantitative, real-time measurements in live cells.[1][4] | Requires genetic modification of the target protein, potential for steric hindrance from the tag. | Pyrazole-based kinase inhibitors (e.g., targeting PYK2) | IC50 values determined from dose-response curves.[5] |
| Fluorescence Polarization (FP) Assay | Measures the change in the tumbling rate of a fluorescently labeled probe upon binding to a larger protein. Competitive binding by an unlabeled compound displaces the probe, leading to a decrease in polarization. | Homogeneous (no-wash) format, amenable to high-throughput screening, provides direct binding affinity data (Ki).[6][7] | Requires a fluorescently labeled probe, potential for interference from fluorescent compounds. | Diaryl pyrazole inhibitors of Heat shock protein 90 (Hsp90) | IC50 values in the micromolar range. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate their implementation in your laboratory.
Cellular Thermal Shift Assay (CETSA) - Western Blot Protocol
This protocol describes the classical CETSA method using Western blotting for the detection of target protein stabilization.
1. Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the pyrazole-based compound at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
2. Heat Shock:
-
Harvest cells and resuspend them in a buffer containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
3. Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
4. Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a standard Western blot using a primary antibody specific for the target protein and a suitable secondary antibody.
-
Detect the signal and quantify the band intensities.
5. Data Analysis:
-
Plot the soluble protein fraction as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
-
For isothermal dose-response experiments, plot the soluble protein fraction at a single, optimized temperature against the compound concentration to determine the EC50 value.
NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol
This protocol outlines the steps for a NanoBRET assay to quantify the binding of a pyrazole-based inhibitor to a kinase target in live cells.
1. Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 384-well white assay plate and incubate for 18-24 hours.
2. Compound and Tracer Addition:
-
Prepare serial dilutions of the pyrazole-based inhibitor.
-
Add the NanoBRET™ Tracer (a fluorescently labeled ligand for the kinase) to the cells.
-
Add the serially diluted inhibitor or vehicle control to the wells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
3. Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing an extracellular NanoLuc® inhibitor.
-
Add the substrate solution to each well.
-
Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence (donor emission at ~450 nm and acceptor emission at ~610 nm).[8]
4. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP) Assay Protocol
This protocol describes a competitive FP assay to measure the binding of a pyrazole-based compound to its target protein.
1. Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5).
-
Prepare solutions of the purified target protein, the fluorescently labeled probe (tracer), and the pyrazole-based inhibitor.
2. Assay Procedure:
-
In a black microplate, add the target protein and the fluorescent probe at optimized concentrations.
-
Add the pyrazole-based inhibitor at various concentrations or a vehicle control.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
3. Signal Detection:
-
Measure the fluorescence polarization on a plate reader equipped with polarizing filters for both excitation and emission wavelengths appropriate for the fluorophore.
4. Data Analysis:
-
The degree of polarization is calculated from the parallel and perpendicular fluorescence intensity measurements.
-
Plot the polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a competitive binding model to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Highly Selective NanoBRET Probe to Assess MAGL Inhibition in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
Head-to-head comparison of trifluoromethylpyrazole and other heterocyclic scaffolds in drug discovery
In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Their unique structural and electronic properties allow for fine-tuning of pharmacological profiles, making them indispensable in the design of novel drugs. Among these, the pyrazole ring, particularly when substituted with a trifluoromethyl group, has emerged as a "privileged scaffold." This guide provides an objective, data-driven comparison of the trifluoromethylpyrazole moiety against other common heterocyclic scaffolds, offering researchers and drug development professionals a comprehensive overview of its advantages and applications.
The Rise of Trifluoromethylpyrazole: A Synergistic Combination
The pyrazole is a five-membered aromatic ring containing two adjacent nitrogen atoms. This structure imparts a unique set of properties: the N-1 nitrogen acts as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor.[1] Pyrazoles are often used as bioisosteres for other aromatic rings like phenyl or imidazole to enhance potency and improve physicochemical properties such as solubility and metabolic stability.[1][2]
The trifluoromethyl (-CF3) group, on the other hand, is a powerful functional group in drug design. Its high electronegativity and metabolic stability can significantly enhance a molecule's lipophilicity, cell permeability, and binding affinity to target proteins.[3][4] The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism, a common pathway for drug degradation.[4]
The combination of these two moieties in the trifluoromethylpyrazole scaffold creates a powerful building block for drug candidates. This is exemplified by the success of drugs like Celecoxib , a selective COX-2 inhibitor, and Mavacamten , a first-in-class cardiac myosin inhibitor.[5]
Comparative Analysis of Heterocyclic Scaffolds
The selection of a heterocyclic core is a critical decision in drug design. The following sections compare trifluoromethylpyrazole with other commonly used scaffolds, highlighting key differences in their properties and performance.
Physicochemical Properties
The physicochemical properties of a scaffold dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The pyrazole ring's characteristics, when modified by the -CF3 group, present a distinct profile compared to other heterocycles like isoxazole, imidazole, and thiazole.
| Scaffold | pKa | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Key Features |
| Pyrazole | ~2.5[2] | Yes (N-1) | Yes (N-2) | Weakly basic; versatile H-bonding; metabolically stable.[1][2] |
| Trifluoromethylpyrazole | Lower than pyrazole | Yes (N-1) | Yes (N-2, weakened) | Increased lipophilicity and metabolic stability from -CF3 group.[4] |
| Isoxazole | ~1.0 | No | Yes (N) | Not basic; primarily an H-bond acceptor; often compared to pyrazole.[6] |
| Imidazole | ~7.1[2] | Yes (N-1) | Yes (N-3) | More basic than pyrazole; can act as a ligand for metal ions.[2] |
| Thiazole | ~2.5 | No | Yes (N) | Weakly basic; sulfur atom can participate in different interactions. |
| Triazole (1,2,3-Triazole) | ~9.3 (N-H) | Yes (N-1) | Yes (N-2, N-3) | More polar than pyrazole; stable and often used in "click chemistry". |
Performance in Drug Discovery: Quantitative Data
The true measure of a scaffold's utility lies in its application in successful drug candidates. The trifluoromethylpyrazole core is a key component in several approved drugs, demonstrating its efficacy across different biological targets.
| Drug (Scaffold) | Primary Target | Indication | IC50 / Potency | Reference |
| Celecoxib (Trifluoromethylpyrazole) | Cyclooxygenase-2 (COX-2) | Arthritis, Pain | COX-2 IC50 = 40 nM | --INVALID-LINK-- |
| Mavacamten (Trifluoromethylpyrazole) | Cardiac Myosin | Obstructive Hypertrophic Cardiomyopathy | Reduces hyper-contractility | [5][7] |
| Darifenacin (Imidazole derivative) | M3 Muscarinic Receptor | Overactive Bladder | Ki = 0.89 nM | --INVALID-LINK-- |
| Famotidine (Thiazole) | Histamine H2 Receptor | Ulcers, GERD | IC50 = 36 nM | --INVALID-LINK-- |
| Valdecoxib (Isoxazole) | Cyclooxygenase-2 (COX-2) | Arthritis, Pain | COX-2 IC50 = 5 nM | (Withdrawn from market) |
Experimental Protocols
To provide practical context, this section details a standard experimental protocol for an assay relevant to drugs containing the trifluoromethylpyrazole scaffold, such as Celecoxib.
Cyclooxygenase-2 (COX-2) Inhibition Assay Protocol
This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of human recombinant COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then reduced by stannous chloride to prostaglandin F2α (PGF2α). The product is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (e.g., trifluoromethylpyrazole derivatives)
-
Celecoxib (positive control)
-
DMSO (vehicle)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)
-
Stannous chloride (SnCl2)
-
PGF2α ELISA kit
Procedure:
-
Compound Preparation: Dissolve test compounds and Celecoxib in DMSO to create stock solutions. Serially dilute the stocks in reaction buffer to achieve a range of final assay concentrations.
-
Enzyme Incubation: In a 96-well plate, add 10 µL of the diluted test compound or control solution to 160 µL of reaction buffer.
-
Add 10 µL of human recombinant COX-2 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 20 µL of arachidonic acid solution to each well to start the reaction.
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
Stop Reaction: Terminate the reaction by adding 10 µL of 1 M HCl.
-
Reduction Step: Add 20 µL of a freshly prepared 10 mg/mL SnCl2 solution to reduce the PGH2 product to PGF2α. Incubate for 5 minutes at room temperature.
-
Quantification by ELISA: Dilute the reaction mixture and quantify the amount of PGF2α produced using a commercial PGF2α competitive ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Visualizing Relationships and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
Caption: A generalized workflow for modern drug discovery, from target identification to regulatory approval.
Caption: The COX-2 pathway, showing inhibition by trifluoromethylpyrazole-based drugs like Celecoxib.
Caption: Bioisosteric replacement strategy, replacing common rings with a trifluoromethylpyrazole scaffold.
Conclusion
The trifluoromethylpyrazole scaffold holds a prominent position in modern drug discovery due to the synergistic benefits of the pyrazole ring and the trifluoromethyl group. Its unique physicochemical profile, characterized by versatile hydrogen bonding capabilities, metabolic stability, and enhanced lipophilicity, makes it an attractive choice for medicinal chemists.[1][2][4] As demonstrated by the clinical success of drugs targeting diverse pathways, from inflammation to cardiovascular disease, the trifluoromethylpyrazole core offers a robust and adaptable platform for the development of next-generation therapeutics. Its continued exploration is likely to yield further innovative and effective medicines.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. drugs.com [drugs.com]
- 6. Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the proper disposal of 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide, a compound featuring trifluoromethyl, pyrazole, and carbohydrazide moieties. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach is warranted, treating it as a hazardous substance based on the profiles of its structural components.
I. Hazard Profile and Immediate Safety Precautions
This compound should be handled as potentially hazardous due to the combined risks associated with its functional groups. Trifluoromethyl-containing aromatic compounds can be persistent in the environment, pyrazole derivatives exhibit diverse pharmacological activities, and hydrazide compounds can be toxic.[1] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield should be used, especially when handling liquids or creating dust.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical.[2]
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation, preferably within a chemical fume hood.[3]
-
Containment: For small spills, use an inert absorbent material like vermiculite, sand, or earth to contain the substance.[3]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[3]
-
Decontamination: Clean the spill area according to your institution's established safety protocols. All cleaning materials must also be disposed of as hazardous waste.
III. Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[4]
Step 1: Waste Segregation
Proper segregation is the first and most critical step to prevent dangerous chemical reactions.
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container. All contaminated materials, such as weighing paper, pipette tips, and gloves, must also be placed in a designated solid chemical waste container.[4]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with incompatible waste streams. For instance, halogenated organic waste should be kept separate from non-halogenated waste where possible.[1]
Step 2: Container Selection and Labeling
The integrity and proper labeling of waste containers are crucial for safe storage and transport.
-
Container Requirements: Use containers that are chemically compatible with the waste and have a secure, tight-fitting lid.[4] Do not overfill containers, leaving adequate headspace.[1]
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.[3]
Step 3: Storage of Chemical Waste
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.
-
Segregate containers of incompatible materials using secondary containment.[1]
-
The storage area should be cool and dry.[4]
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[3][4]
-
Provide a detailed inventory of the waste, including chemical names and quantities.
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][4]
Data Presentation
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Potential skin and eye irritant | Chemical-resistant gloves (e.g., nitrile), Chemical safety goggles or face shield[3][5] |
| Potential respiratory irritant | Use in a chemical fume hood; if not possible, a NIOSH/MSHA approved respirator is necessary[3][5] |
| Halogenated organic compound | Handle in a well-ventilated area away from ignition sources[1] |
Experimental Protocols
While in-lab neutralization of this specific compound is not recommended without a validated protocol, general principles for the destruction of related compounds can be informative for understanding the rationale behind professional disposal methods. For example, dilute hydrazine solutions can be neutralized with oxidizing agents like sodium hypochlorite or hydrogen peroxide.[6][7] However, incomplete reactions can produce hazardous byproducts.[8] Therefore, all waste containing this compound should be managed by a licensed hazardous waste facility.
Mandatory Visualization
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. arxada.com [arxada.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Protocols for Handling 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide. Adherence to strict safety protocols, including the use of appropriate personal protective equipment (PPE), is critical to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are mandatory to protect against splashes and dust. A face shield should be worn over safety glasses when there is a significant risk of splashing.[2][3][4][5] |
| Hand Protection | Chemical-Resistant Gloves | Impervious gloves, such as neoprene or nitrile, are recommended.[1][2] It is crucial to consult the glove manufacturer's resistance guide for the specific chemical being handled. |
| Body Protection | Laboratory Coat or Coveralls | A flame-resistant lab coat or overalls should be worn to protect the skin.[1][3][6] Clothing should be buttoned, and long pants and closed-toe shoes are required.[3] |
| Respiratory Protection | Respirator | In cases of inadequate ventilation or the generation of dust, a supplied-air respirator is recommended.[1][2] Use of a respirator requires enrollment in a respiratory protection program, including training and fit testing.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.
-
Preparation :
-
Donning PPE :
-
Put on all required PPE as outlined in Table 1 before handling the chemical.
-
-
Handling the Compound :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste, including unused chemical and contaminated materials (e.g., gloves, weighing paper), in a designated, properly labeled, and sealed container.[6]
-
-
Disposal Procedure :
Experimental Workflow and Safety Integration
The following diagram illustrates the integration of safety measures throughout the experimental workflow when using this compound.
Caption: Workflow for safely handling this compound.
References
- 1. redox.com [redox.com]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. hazmatschool.com [hazmatschool.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T [blitchem.com]
- 8. afgsci.com [afgsci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
